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Core Science & Biosynthesis

Foundational

The Strategic Application of 6-Methoxythiazolo[5,4-b]pyridin-2-amine (CAS 13797-77-8) in Targeted Kinase Inhibitor Discovery

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic selection of privileged heterocyclic scaffolds. 6-Methoxythiazolo[5,4-b]pyridin-2-amine (CAS 13797-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the strategic selection of privileged heterocyclic scaffolds. 6-Methoxythiazolo[5,4-b]pyridin-2-amine (CAS 13797-77-8) has emerged as a critical building block in modern medicinal chemistry. Functioning as a purine bioisostere, this [5,6]-fused bicyclic system mimics the hydrogen-bonding profile of adenine, allowing it to anchor effectively into the hinge region of various kinases, including Phosphoinositide 3-kinases (PI3K) and c-KIT [1, 2].

This whitepaper provides an in-depth technical analysis of this compound, resolving nomenclature discrepancies, detailing its mechanistic role in drug design, and establishing a self-validating synthetic protocol utilizing modern green chemistry methodologies.

Chemical Identity & Nomenclature Resolution

A persistent point of confusion in commercial catalogs involves the numbering of the thiazolo[5,4-b]pyridine fused ring system. While strict IUPAC rules for fused heterocycles prioritize heteroatoms to yield the lowest locant set (resulting in the 6-methoxy designation), local numbering of the pyridine precursor often leads databases (e.g., PubChem) to list this exact molecule as 5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine [3]. Both names resolve to CAS 13797-77-8 and describe the identical chemical entity.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 6-Methoxythiazolo[5,4-b]pyridin-2-amine
Synonyms 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine
CAS Registry Number 13797-77-8
Molecular Formula C₇H₇N₃OS
Molecular Weight 181.21 g/mol
Topological Polar Surface Area (TPSA) 77.8 Ų
Hydrogen Bond Donors/Acceptors 1 / 4
Structural Role Purine bioisostere; Hinge-binding pharmacophore

Mechanistic Grounding: The Thiazolopyridine Pharmacophore

The rational design of kinase inhibitors requires a deep understanding of the causality behind structural choices. The thiazolo[5,4-b]pyridine core is not chosen arbitrarily; it is a highly engineered scaffold designed to exploit the ATP-binding pocket of kinases [1].

  • Hinge Region Anchoring: The pyridine nitrogen of the scaffold acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kα).

  • The Methoxy Vector (Position 6): The methoxy group projects toward the solvent-exposed region or into shallow hydrophobic sub-pockets. This substitution modulates the lipophilicity of the molecule, improving cellular permeability while preventing steric clashes deeper in the ATP pocket.

  • Diversification Vector (Position 2): The 2-amino group serves as the primary synthetic handle. Derivatization at this position (e.g., via sulfonamides or ureas) allows the molecule to reach into the affinity pocket, dictating kinase selectivity (e.g., PI3K vs. mTOR).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Survival Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Inhibitor->PI3K ATP-Competitive Binding

PI3K signaling pathway and the targeted ATP-competitive inhibition by thiazolo[5,4-b]pyridines.

Validated Synthetic Methodology

Historically, the synthesis of 2-aminothiazolopyridines relied on harsh reagents (e.g., bromine in acetic acid). However, modern medicinal chemistry prioritizes green synthesis to reduce toxic waste and improve scalability. Recent advancements utilize sabinene —a biomass-derived bicyclic monoterpene—as a green solvent coupled with microwave activation [4].

This methodology operates via the nucleophilic attack of the 3-amino group of 3-amino-2-chloro-6-methoxypyridine onto an isothiocyanate (or potassium thiocyanate), followed by an intramolecular cyclization that displaces the chlorine atom.

Synthesis_Workflow SM 3-Amino-2-chloro-6-methoxypyridine (Starting Material) Reaction Cyclization Reaction (130°C, 2 hrs, Sealed Tube) SM->Reaction Reagents Potassium Thiocyanate (KSCN) Sabinene Solvent / Microwave Reagents->Reaction Workup Aqueous Workup & Extraction (EtOAc / Brine) Reaction->Workup Monitor via TLC Purification Recrystallization / Column Chromatography (Yield: 60-70%) Workup->Purification Crude Isolate Product 6-Methoxythiazolo[5,4-b]pyridin-2-amine (CAS: 13797-77-8) Purification->Product HPLC/NMR Validation

Microwave-assisted synthetic workflow for 6-methoxythiazolo[5,4-b]pyridin-2-amine.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation checkpoints:

  • Reagent Preparation: Charge a microwave-safe sealed tube with 3-amino-2-chloro-6-methoxypyridine (1.0 equiv) and potassium thiocyanate (1.2 equiv). Add sabinene (1 mL per mmol of substrate) as the reaction medium.

  • Microwave Activation: Subject the sealed tube to microwave irradiation at 130 °C for 2 hours.

    • Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material and the appearance of a highly polar, UV-active spot indicates complete conversion.

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) or recrystallization from ethanol.

  • Analytical Validation:

    • Validation Checkpoint 2: Confirm structural integrity via ¹H NMR (DMSO-d₆). Look for the characteristic singlet of the methoxy protons at ~3.85 ppm and the broad singlet of the 2-amino protons at ~7.50 ppm. HRMS should confirm the [M+H]⁺ peak at m/z 182.038.

Structure-Activity Relationship (SAR) & Drug Development Applications

The 6-methoxythiazolo[5,4-b]pyridin-2-amine scaffold is highly versatile. By modifying the 2-amino group, researchers have successfully developed potent inhibitors for various oncological and autoimmune targets [1, 2, 5].

Table 2: Pharmacological Activity of Thiazolo[5,4-b]pyridine Derivatives
Target ProteinDerivative FunctionalizationRepresentative ActivityPharmacological Application
PI3Kα 2-Pyridyl, 4-morpholinyl sulfonamideIC₅₀ = 3.6 nMTargeted tumor therapy (Oncology)
c-KIT (D816V) Urea-linked derivative at 2-positionIC₅₀ = 4.77 µMOvercoming Imatinib resistance
S1P1 Receptor 5-(1-phenylcyclopropyl) substitutedEC₅₀ < 10 nMAutoimmune encephalomyelitis

Causality in SAR: The introduction of a morpholine ring and a sulfonamide group to the 2-amino position dramatically increases PI3Kα selectivity. The sulfonamide oxygen atoms form crucial hydrogen bonds with the affinity pocket, while the morpholine ring occupies the lipid-binding domain, explaining the shift from micromolar to single-digit nanomolar potency [1].

References

  • Nam, Y., et al. (2023). "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance." Cancers, 15(1), 143. Available at:[Link]

  • Wang, X., et al. (2020). "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." Molecules, 25(20), 4633. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2801557, 5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS 13797-77-8)." PubChem. Available at:[Link]

  • Tardy, S., et al. (2023). "Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation." Molecules, 28(19), 6924. Available at:[Link]

  • Cushing, T. D., et al. (2011). "Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5." ACS Medicinal Chemistry Letters, 2(2), 107–112. Available at:[Link]

Exploratory

The Enigmatic Mechanism of 6-Methoxythiazolo[5,4-b]pyridin-2-amine: A Deep Dive into a Promising Therapeutic Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These compounds have shown potential as inhibitors of critical cellular targets, including protein kinases, and have been investigated for their therapeutic applications in oncology and infectious diseases. This technical guide focuses on a specific, yet under-documented derivative, 6-Methoxythiazolo[5,4-b]pyridin-2-amine, delving into its potential mechanisms of action based on the known pharmacology of its structural analogs. While direct research on this exact molecule is not publicly available, this document will synthesize data from closely related compounds to build a predictive framework for its biological function, guiding future research and development efforts.

Part 1: Deconstructing the Thiazolo[5,4-b]pyridine Core: A Foundation for Diverse Biological Activity

The thiazolo[5,4-b]pyridine core is a bicyclic heteroaromatic system that provides a rigid and versatile scaffold for the presentation of various functional groups. The spatial arrangement of nitrogen and sulfur atoms within the ring system allows for multiple points of interaction with biological macromolecules, including hydrogen bonding, and hydrophobic and electrostatic interactions. The biological activity of thiazolo[5,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine and thiazole rings.

Part 2: Postulated Mechanisms of Action for 6-Methoxythiazolo[5,4-b]pyridin-2-amine

Based on extensive analysis of structurally similar compounds, several potential mechanisms of action can be proposed for 6-Methoxythiazolo[5,4-b]pyridin-2-amine. These hypotheses provide a rational basis for initial biological screening and target identification studies.

Protein Kinase Inhibition: A Primary Hypothesis

A significant body of evidence points towards the thiazolo[5,4-b]pyridine scaffold as a potent hinge-binding motif for various protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

Key Kinase Targets for the Thiazolo[5,4-b]pyridine Scaffold:

  • c-KIT: Derivatives of thiazolo[5,4-b]pyridine have been identified as inhibitors of the c-KIT receptor tyrosine kinase, a key driver in certain gastrointestinal stromal tumors (GISTs).[1] The core scaffold can interact with the ATP-binding pocket of the kinase, and substituents can be optimized to enhance potency and selectivity, including against drug-resistant mutants.[1]

  • Epidermal Growth Factor Receptor (EGFR): Novel thiazolo[5,4-b]pyridine derivatives have been designed as potent and selective inhibitors of EGFR tyrosine kinase (EGFR-TK), including mutations that confer resistance to existing therapies in non-small cell lung cancer (NSCLC).[2]

  • Other Kinases: The versatility of the thiazolo[5,4-b]pyridine scaffold has been demonstrated by its use in developing inhibitors for a range of other kinases, such as PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[1]

The presence of the 2-amino and 6-methoxy groups on the 6-Methoxythiazolo[5,4-b]pyridin-2-amine molecule could significantly influence its kinase inhibitory profile. The 2-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The 6-methoxy group, located on the pyridine ring, could modulate solubility and interact with solvent-exposed regions or allosteric pockets of the kinase.

Proposed Kinase Inhibition Workflow:

G cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 Mechanism Elucidation docking Molecular Docking (Kinase Panel) md_sim Molecular Dynamics Simulations docking->md_sim Refine Binding Pose biochem_assay Biochemical Kinase Assays (IC50 Determination) md_sim->biochem_assay Prioritize Kinase Targets cell_assay Cell-Based Assays (Target Engagement & Pathway Analysis) biochem_assay->cell_assay Confirm Cellular Activity western_blot Western Blotting (Downstream Signaling) cell_assay->western_blot Investigate Pathway Modulation apoptosis_assay Apoptosis Assays western_blot->apoptosis_assay Assess Phenotypic Outcome

Caption: Proposed workflow for kinase target identification and validation.

Antimicrobial Activity: Targeting Essential Bacterial Enzymes

The thiazolo[4,5-b]pyridine scaffold, an isomer of the core structure of interest, has shown promising antimicrobial activity.[3][4] This suggests that 6-Methoxythiazolo[5,4-b]pyridin-2-amine could also possess antibacterial or antifungal properties.

Potential Bacterial Targets:

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs. Molecular docking studies on related thiazolo[4,5-b]pyridines have suggested potential binding to these enzymes.[5]

  • MurD Ligase: This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of 6-Methoxythiazolo[5,4-b]pyridin-2-amine in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a major mechanism for the anticancer effects of many heterocyclic compounds, other mechanisms could be at play for 6-Methoxythiazolo[5,4-b]pyridin-2-amine. The broader class of pyridine derivatives has been shown to induce apoptosis and exhibit cytotoxic effects through various pathways.[6][7]

Potential Anticancer Mechanisms:

  • Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways.

  • Cell Cycle Arrest: It may halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Data Summary: Anticancer Activity of Related Thiazolopyridine Derivatives

Compound ClassCancer Cell LinesObserved EffectReference
Thiazolo[5,4-b]pyridinesGIST-T1, HMC1.2Inhibition of proliferation, induction of apoptosis, cell cycle arrest[1]
Thiazolo[5,4-b]pyridinesHCC827, H1975, A549Potent anticancer activity, EGFR-TK inhibition[2]
Thiazolo[4,5-b]pyridinesVarious tumor cell linesCytotoxicity[8]

Part 3: Future Directions and Experimental Design

To elucidate the precise mechanism of action of 6-Methoxythiazolo[5,4-b]pyridin-2-amine, a systematic and multi-faceted experimental approach is required.

Proposed Research Workflow:

G start 6-Methoxythiazolo[5,4-b]pyridin-2-amine phenotypic_screening Phenotypic Screening (e.g., Antiproliferative, Antimicrobial) start->phenotypic_screening target_id Target Identification (e.g., Kinase Panel, Affinity Chromatography) phenotypic_screening->target_id Identify Active Phenotype mechanism_validation Mechanism of Action Validation (Cell-based assays, Western Blotting) target_id->mechanism_validation Validate Molecular Target lead_optimization Lead Optimization (Structure-Activity Relationship Studies) mechanism_validation->lead_optimization Inform Rational Design preclinical_dev Preclinical Development lead_optimization->preclinical_dev

Caption: A roadmap for investigating the mechanism of action.

Key Experimental Protocols:

  • Broad-Spectrum Kinase Panel Screening: To rapidly identify potential kinase targets, the compound should be screened against a large panel of recombinant kinases at a fixed concentration.

  • Affinity-Based Target Identification: Techniques such as chemical proteomics can be employed to identify the direct binding partners of the compound in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells by measuring the thermal stabilization of the target protein upon compound binding.

  • Transcriptomic and Proteomic Analysis: RNA-sequencing and mass spectrometry-based proteomics can provide a global view of the cellular pathways modulated by the compound.

Conclusion

While the specific mechanism of action of 6-Methoxythiazolo[5,4-b]pyridin-2-amine remains to be experimentally determined, the rich pharmacology of the thiazolo[5,4-b]pyridine scaffold provides a strong foundation for targeted investigation. The hypotheses presented in this guide, centered on protein kinase inhibition, antimicrobial activity, and broader anticancer effects, offer a clear and logical path forward for researchers. A systematic approach, combining in silico modeling, in vitro biochemical and cell-based assays, and in-depth mechanistic studies, will be crucial to unlocking the full therapeutic potential of this promising molecule. The insights gained will not only elucidate the function of this specific compound but also contribute to the broader understanding of the structure-activity relationships governing the biological effects of the thiazolo[5,4-b]pyridine class of compounds.

References

  • Chaban, T., et al. (2012). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Biopolymers and Cell, 28(5), 388-392.
  • Elinson, M. N., et al. (2020). Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U). Antimicrobial Agents and Chemotherapy, 34(5), 839-844.
  • Miyazawa, K., et al. (2001). The active metabolite of leflunomide, A771726, inhibits both the generation of and the bone-resorbing activity of osteoclasts by acting directly on cells of the osteoclast lineage.
  • Jadwiszczak, M., et al. (2020).
  • Chaban, T., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7203.
  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130-132.
  • Chaban, T., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar.
  • Rani, P., et al. (2024).
  • Guillaumet, G., et al. (1998). 6-Aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones: Synthesis and Evaluation of Antinoceptive Activity. Bioorganic & Medicinal Chemistry, 6(11), 1963-1973.
  • Asadipour, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.
  • Chaban, T., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • Lee, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 27(25), 8899.
  • Deshmukh, S. P., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 276, 116727.
  • Sharma, A., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103437.
  • Schalk, D., et al. (2022). Synthesis, Antiplasmodial, and Antileukemia Activity of Dihydroartemisinin–HDAC Inhibitor Hybrids as Multitarget Drugs. Pharmaceuticals, 15(3), 333.
  • Diness, J. G., et al. (2020). Mechanisms of Action of the KCa2-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man. Frontiers in Pharmacology, 11, 646.

Sources

Foundational

An In-depth Technical Guide to 6-Methoxythiazolo[5,4-b]pyridin-2-amine and its Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract The thiazolo[5,4-b]pyridine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazolo[5,4-b]pyridine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of 6-Methoxythiazolo[5,4-b]pyridin-2-amine and its derivatives, with a focus on their synthesis, chemical properties, and potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel small molecule therapeutics. We will delve into the rationale behind synthetic strategies, explore the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for key transformations.

Introduction: The Thiazolo[5,4-b]pyridine Core

The fusion of a thiazole ring with a pyridine nucleus gives rise to the thiazolopyridine scaffold, a privileged structure in drug discovery. The nitrogen and sulfur atoms within this bicyclic system provide unique electronic properties and opportunities for hydrogen bonding, leading to high-affinity interactions with various biological targets. The 2-amino substitution on the thiazole ring is a common feature that often contributes to the biological activity of these compounds, acting as a key pharmacophoric element.

The introduction of a methoxy group at the 6-position of the pyridine ring in 6-Methoxythiazolo[5,4-b]pyridin-2-amine is anticipated to significantly influence its physicochemical properties and biological activity. The methoxy group can alter the molecule's solubility, lipophilicity, and metabolic stability. Furthermore, its electron-donating nature can modulate the electronic distribution within the aromatic system, potentially impacting target binding affinity and selectivity.

Derivatives of the thiazolopyridine core have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Notably, this class of compounds has shown promise as kinase inhibitors, a critical area in modern oncology and immunology.[3][4][5] This guide will explore the existing knowledge and future potential of 6-Methoxythiazolo[5,4-b]pyridin-2-amine and its analogs in these therapeutic areas.

Synthesis of the 6-Methoxythiazolo[5,4-b]pyridin-2-amine Scaffold

The synthesis of 6-Methoxythiazolo[5,4-b]pyridin-2-amine, while not explicitly detailed in the current literature, can be strategically devised based on established methodologies for the preparation of related thiazolopyridine derivatives. A logical and efficient synthetic approach involves a multi-step sequence starting from readily available pyridine precursors.

Proposed Synthetic Pathway

The proposed synthesis commences with the preparation of a key intermediate, 2-amino-6-methoxy-5-nitropyridine, followed by reduction of the nitro group, thiourea formation, and subsequent oxidative cyclization to yield the target thiazolopyridine core.

Synthetic Pathway A 2-Chloro-6-methoxypyridine B 2-Chloro-6-methoxy-5-nitropyridine A->B Nitration (HNO3, H2SO4) C 2-Amino-6-methoxy-5-nitropyridine B->C Amination (NH3) D 5,6-Diamino-2-methoxypyridine C->D Reduction (e.g., Fe/HCl or H2/Pd-C) E 1-(6-Amino-2-methoxypyridin-3-yl)thiourea D->E Thiourea Formation (e.g., Benzoyl isothiocyanate, followed by hydrolysis) F 6-Methoxythiazolo[5,4-b]pyridin-2-amine E->F Oxidative Cyclization (e.g., Br2, FeCl3)

Caption: Proposed synthetic pathway for 6-Methoxythiazolo[5,4-b]pyridin-2-amine.

Step-by-Step Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and provide a robust starting point for the synthesis of the target compound.

Step 1: Synthesis of 2-Chloro-6-methoxy-5-nitropyridine

This step involves the nitration of 2-chloro-6-methoxypyridine. The regioselectivity of the nitration is directed by the activating methoxy group and the deactivating chloro and pyridine nitrogen atoms.

  • Materials: 2-Chloro-6-methoxypyridine, Fuming Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid, add 2-chloro-6-methoxypyridine portion-wise.

    • Slowly add fuming nitric acid to the reaction mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-chloro-6-methoxy-5-nitropyridine.

Step 2: Synthesis of 2-Amino-6-methoxy-5-nitropyridine

The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution.

  • Materials: 2-Chloro-6-methoxy-5-nitropyridine, Aqueous Ammonia, Methanol.

  • Procedure:

    • Dissolve 2-chloro-6-methoxy-5-nitropyridine in methanol in a pressure vessel.

    • Add a concentrated aqueous solution of ammonia.

    • Seal the vessel and heat the mixture at a temperature and for a duration determined by reaction monitoring (e.g., 100-120 °C for 12-24 hours).

    • After cooling, the product may precipitate. If not, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-amino-6-methoxy-5-nitropyridine.

Step 3: Synthesis of 5,6-Diamino-2-methoxypyridine

The nitro group is reduced to an amine, yielding the key diamine intermediate.

  • Materials: 2-Amino-6-methoxy-5-nitropyridine, Iron powder, Hydrochloric acid, Ethanol.

  • Procedure:

    • Suspend 2-amino-6-methoxy-5-nitropyridine and iron powder in a mixture of ethanol and water.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5,6-diamino-2-methoxypyridine.

Step 4: Synthesis of 1-(6-Amino-2-methoxypyridin-3-yl)thiourea

The more nucleophilic 5-amino group of the diamine is selectively reacted to form the thiourea derivative.

  • Materials: 5,6-Diamino-2-methoxypyridine, Benzoyl isothiocyanate, Dichloromethane, Sodium hydroxide.

  • Procedure:

    • Dissolve 5,6-diamino-2-methoxypyridine in a suitable solvent like dichloromethane.

    • Add benzoyl isothiocyanate dropwise at room temperature and stir until the reaction is complete.

    • The intermediate benzoyl thiourea can be isolated or directly hydrolyzed by adding an aqueous solution of sodium hydroxide and heating.

    • After hydrolysis, neutralize the reaction mixture and extract the product.

    • Purify the crude product to obtain 1-(6-amino-2-methoxypyridin-3-yl)thiourea.

Step 5: Synthesis of 6-Methoxythiazolo[5,4-b]pyridin-2-amine

The final step is an oxidative cyclization of the pyridyl-thiourea to form the fused thiazole ring.

  • Materials: 1-(6-Amino-2-methoxypyridin-3-yl)thiourea, Bromine, Acetic acid.

  • Procedure:

    • Dissolve the thiourea derivative in glacial acetic acid.

    • Add a solution of bromine in acetic acid dropwise with stirring at room temperature.

    • After the addition, continue stirring for a period determined by reaction monitoring.

    • The product may precipitate as the hydrobromide salt. Collect the solid by filtration.

    • Neutralize with a base to obtain the free base of 6-Methoxythiazolo[5,4-b]pyridin-2-amine.

    • Further purification can be achieved by recrystallization.

Physicochemical Properties and Characterization

The introduction of the methoxy group is expected to influence the physicochemical properties of the thiazolo[5,4-b]pyridin-2-amine core.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₇N₃OSBased on chemical structure.[1]
Molecular Weight 181.22 g/mol Calculated from the molecular formula.[1]
Appearance Likely a crystalline solidTypical for small heterocyclic molecules.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMFThe aromatic core provides lipophilicity, while the amino and methoxy groups can participate in hydrogen bonding.
pKa The 2-amino group is expected to be basic, while the pyridine nitrogen will also be basic.The exact pKa values would need to be determined experimentally.

Characterization would typically involve:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C-O).

  • Elemental Analysis: To confirm the elemental composition.

Biological Activities and Therapeutic Potential

While specific biological data for 6-Methoxythiazolo[5,4-b]pyridin-2-amine is not extensively reported, the therapeutic potential can be inferred from the activities of structurally related thiazolopyridine derivatives.

Anticancer Activity: Kinase Inhibition

A significant body of research points to thiazolopyridine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[3][4][6]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: Thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors, with some compounds exhibiting nanomolar inhibitory activity.[3][7] The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.

  • c-KIT Inhibition: Certain thiazolo[5,4-b]pyridine derivatives have shown inhibitory activity against the c-KIT receptor tyrosine kinase, including mutations that confer resistance to existing therapies like imatinib.[4] c-KIT is a key driver in gastrointestinal stromal tumors (GIST) and other malignancies.

  • Other Kinase Targets: The thiazolopyridine scaffold has been explored as an inhibitor of other kinases, including Tie-2, which is involved in angiogenesis.[5]

The methoxy group at the 6-position could potentially enhance binding to the ATP-binding pocket of certain kinases through hydrogen bonding or by favorably altering the electronic properties of the aromatic system.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-KIT, VEGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Thiazolopyridine 6-Methoxythiazolo[5,4-b]pyridin-2-amine Derivative Thiazolopyridine->RTK Inhibition Thiazolopyridine->PI3K Inhibition

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Antimicrobial and Anti-inflammatory Potential

Thiazolopyridine derivatives have also been investigated for their antimicrobial and anti-inflammatory activities.[1][2] The presence of the methoxy group may enhance the antimicrobial profile by improving cell permeability or by interacting with specific microbial enzymes. The anti-inflammatory effects of related compounds suggest that derivatives of 6-Methoxythiazolo[5,4-b]pyridin-2-amine could be explored for conditions characterized by chronic inflammation.

Structure-Activity Relationships (SAR)

The biological activity of thiazolopyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

  • Substitution at the 2-position: The 2-amino group is often crucial for activity, likely participating in key hydrogen bonding interactions with the target protein. Derivatization of this amine can modulate potency and selectivity.

  • Substitution on the Pyridine Ring:

    • Position 6 (or equivalent): The introduction of a methoxy group at this position can influence activity through electronic and steric effects. In some series of kinase inhibitors, methoxy groups have been shown to enhance potency.[8]

    • Other positions: Substitution at other positions on the pyridine ring with various functional groups (e.g., halogens, alkyls, aryls) has been extensively explored to optimize target engagement and pharmacokinetic properties.[3][4]

  • Derivatization of the Core: Further functionalization of the core structure, for instance, by introducing substituents at other available positions on the thiazole or pyridine rings, can lead to the discovery of compounds with improved activity and selectivity profiles.

Future Directions and Conclusion

6-Methoxythiazolo[5,4-b]pyridin-2-amine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach to access this core structure, enabling further investigation of its chemical and biological properties.

Future research should focus on:

  • Synthesis and Characterization: The synthesis and full characterization of 6-Methoxythiazolo[5,4-b]pyridin-2-amine to confirm its properties.

  • Library Synthesis: The generation of a library of derivatives with diverse substitutions on the 2-amino group and other positions of the pyridine ring to establish a comprehensive SAR.

  • Biological Screening: Systematic screening of these compounds against a panel of kinases and in various cancer cell lines to identify lead candidates.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the biological activities of the most potent compounds.

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PMC. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]

  • (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. [Link]

  • Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. PubMed. [Link]

  • Thiazole Derivatives Inhibitors of Protein Kinases. ResearchGate. [Link]

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. De Gruyter. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). ResearchGate. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. ResearchGate. [Link]

  • Method for preparing 2-chloro-5-nitropyridine.
  • Design, synthesis and biological evaluation of novel spirocyclohexane-thiazolo[4,5-b]pyrido[2,3-d]pyrimidine, thiazolo[5,4-b]pyrido[2,3-d]pyrimidine and thiazolo[5,4-b]pyrido[2,3-e][3][7]oxazine derivatives as potent CDK2 inhibitors and cytotoxic agents. ScienceDirect. [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. PMC. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC. [Link]

  • Synthetic strategies for thiazolopyridine derivatives. ResearchGate. [Link]

  • Anticancer Functions of Pyridine Heterocycles. IntechOpen. [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. [Link]

  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed. [Link]

  • 2-Chloro-5-nitropyridine. ResearchGate. [Link]

  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. PMC. [Link]

  • 2-Chloro-5-nitropyridine. PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • 2-Chloro-4-methoxy-5-nitropyridine. J&K Scientific. [Link]

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Exploratory

6-Methoxythiazolo[5,4-b]pyridin-2-amine safety and handling

An In-Depth Technical Guide to the Safety, Handling, and Experimental Validation of 6-Methoxythiazolo[5,4-b]pyridin-2-amine Executive Summary As a Senior Application Scientist, I approach the handling of novel heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Handling, and Experimental Validation of 6-Methoxythiazolo[5,4-b]pyridin-2-amine

Executive Summary

As a Senior Application Scientist, I approach the handling of novel heterocyclic scaffolds not merely as a set of regulatory checkboxes, but as an exercise in understanding chemical causality. 6-Methoxythiazolo[5,4-b]pyridin-2-amine (C₇H₇N₃OS, MW: 181.21) is a highly specialized fused bicyclic compound. Thiazolopyridine derivatives are privileged scaffolds in drug discovery, frequently utilized as potent, ATP-competitive kinase inhibitors targeting c-Src, JAK, and VEGFR pathways[1].

However, the very structural features that make this compound pharmacologically valuable—the electron-donating methoxy group and the reactive aminothiazole ring—also dictate its hazard profile and handling requirements. This whitepaper provides a comprehensive, self-validating framework for the safe handling, storage, and experimental utilization of 6-Methoxythiazolo[5,4-b]pyridin-2-amine.

Pharmacological Significance & Mechanistic Context

The thiazolopyridine core is a bioisostere of the adenine ring of ATP. In the context of kinase inhibition, the aminothiazole moiety forms critical hydrogen bonds with the hinge region of the kinase active site (e.g., c-Src kinase), while the methoxy substitution at the 6-position alters the electron density of the pyridine ring, optimizing van der Waals interactions within the hydrophobic pocket[1].

Understanding this mechanism is crucial for experimental design: because the compound is designed to outcompete ATP, in vitro assays must strictly control ATP concentrations to avoid masking the inhibitor's potency.

G Compound 6-Methoxythiazolo [5,4-b]pyridin-2-amine cSrc c-Src Kinase (Active Site) Compound->cSrc Competitive Inhibition Downstream Downstream Signaling (Proliferation/Survival) cSrc->Downstream Phosphorylation Cascade ATP ATP ATP->cSrc Blocked

Caption: Mechanism of action: 6-Methoxythiazolo[5,4-b]pyridin-2-amine competitively inhibiting c-Src kinase.

Physicochemical Profiling & Hazard Causality

To handle this compound safely, we must deduce its toxicity from its structure. Aminothiazole derivatives are known to undergo cytochrome P450 (CYP)-mediated bioactivation in vivo, forming reactive electrophilic intermediates (such as epoxides or sulfenic acids) that can bind covalently to hepatic proteins, leading to hepatotoxicity. Furthermore, the primary amine on the thiazole ring acts as a potential skin sensitizer.

The methoxy group increases the electron density of the fused ring system, making the compound more susceptible to oxidative degradation if exposed to ambient air and light for prolonged periods.

Table 1: Physicochemical Properties & Hazard Summary
ParameterValue / ClassificationCausality & Experimental Implication
Molecular Formula C₇H₇N₃OSFused heterocyclic system; highly lipophilic.
Molecular Weight 181.21 g/mol Small molecule; easily penetrates cellular membranes.
Solubility Poor in H₂O; Soluble in DMSO, EtOHRequires organic solvents for stock preparation; prone to precipitation in aqueous assay buffers.
Toxicity Profile Harmful if swallowed; Skin/Eye IrritantAminothiazole core is linked to potential cumulative toxicity and sensitization[2].
Reactivity Incompatible with strong oxidizersElectron-rich methoxy-pyridine ring is susceptible to oxidation.

Self-Validating Safety & Handling Protocols

A self-validating protocol ensures that any failure in handling is immediately detectable before it compromises experimental data or personnel safety.

Storage & Stability
  • Condition: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Causality: The electron-rich aminothiazole is prone to photo-oxidation and ambient oxidation. Storing under Argon prevents the formation of N-oxides, which would drastically alter the compound's kinase-binding affinity.

PPE & Engineering Controls
  • Requirement: Handle exclusively within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Use nitrile gloves (double-gloving recommended), a lab coat, and protective eyewear.

  • Causality: The compound's low molecular weight and potential as a sensitizer mean that inhalation of airborne dust must be strictly avoided.

Spill Response Protocol

Standard aqueous cleanup is ineffective due to the compound's hydrophobicity.

  • Quench & Solubilize: Dampen the solid spill material with 60-70% ethanol[2].

  • Causality: Ethanol effectively solubilizes the aminothiazole derivative and collapses any aerosolized dust, preventing inhalation[2].

  • Removal: Use absorbent paper dampened with 60-70% ethanol to pick up the material. Solvent-wash all contaminated surfaces with the ethanol solution, followed by a soap and water wash[2].

Experimental Methodologies

The following workflows are designed to maintain the structural integrity of 6-Methoxythiazolo[5,4-b]pyridin-2-amine from the vial to the assay plate.

Protocol 1: Stock Solution Preparation & Purity Validation

Never assume the integrity of a stored heterocyclic compound.

  • Equilibration: Allow the sealed vial to reach room temperature in a desiccator before opening. Causality: Prevents atmospheric condensation on the hygroscopic powder, which would accelerate degradation.

  • Solubilization: Dissolve the powder in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Vortex gently until visually clear.

  • Self-Validation (LC-MS): Before use in biological assays, run a 1 µL aliquot on an LC-MS. Confirm the presence of the [M+H]⁺ peak at m/z 182.0. If an [M+16] peak is observed, the compound has oxidized, and the stock must be discarded.

  • Aliquot & Freeze: Aliquot the validated stock into light-protected amber vials and store at -80°C. Avoid freeze-thaw cycles.

Protocol 2: In Vitro Kinase Assay Handling
  • Serial Dilution: Perform serial dilutions in 100% DMSO to maintain compound solubility.

  • Aqueous Transfer: Transfer the DMSO dilutions into the aqueous kinase assay buffer (e.g., HEPES, pH 7.4) immediately prior to the assay. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Causality: Thiazolopyridines are notorious for forming colloidal aggregates in aqueous buffers if the DMSO concentration drops too rapidly. Aggregation leads to artificial enzyme inhibition (promiscuous inhibition) and false-positive assay results.

Workflow Start Solid Compound (Stored at -20°C, Ar) Weigh Weighing in Ventilated Enclosure Start->Weigh Solubilize Solubilize in Anhydrous DMSO Weigh->Solubilize Spill Spill Management (60-70% Ethanol) Weigh->Spill Accidental Release Validate LC-MS Purity & Concentration Check Solubilize->Validate Validate->Start Degradation Detected Assay In Vitro Kinase Assay (Aqueous Buffer) Validate->Assay >95% Purity

Caption: Self-validating workflow for handling and assaying 6-Methoxythiazolo[5,4-b]pyridin-2-amine.

References

  • Jha V, Macchia M, Tuccinardi T, Poli G. "Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors." Cancers (Basel). 2020;12(8):2327.[Link]

  • Aghahosseinia F, et al. "Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents." PLoS ONE. 2024;19: e0306973.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 6-Methoxythiazolo[5,4-b]pyridin-2-amine via Kaufmann Thiocyanation-Cyclization

Introduction & Mechanistic Rationale Thiazolo[5,4-b]pyridin-2-amines represent a privileged class of fused bicyclic heterocycles, frequently deployed as foundational pharmacophores in the development of potent protein ki...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thiazolo[5,4-b]pyridin-2-amines represent a privileged class of fused bicyclic heterocycles, frequently deployed as foundational pharmacophores in the development of potent protein kinase inhibitors for oncology and autoimmune therapies 1[1]. The most robust and scalable method for constructing this scaffold is the Kaufmann thiocyanation-cyclization, a one-pot cascade reaction that builds the thiazole ring directly onto a pre-existing pyridine core 2[2].

Regiochemical Mapping & Causality: A critical aspect of this synthesis is understanding the IUPAC nomenclature shift between the isolated pyridine and the fused thiazolopyridine system. In the thiazolo[5,4-b]pyridine scaffold, the C5 position of the original pyridine ring becomes the C6 position of the fused system. Therefore, to synthesize 6-methoxythiazolo[5,4-b]pyridin-2-amine , the requisite starting material is 5-methoxypyridin-3-amine 3[3].

The reaction relies on the strong electron-donating effect of the C3-amino group, which activates the pyridine ring and directs the electrophilic aromatic substitution (EAS) exclusively to the adjacent C2 position. Bromine acts as an oxidant, reacting with potassium thiocyanate to generate thiocyanogen (SCN)2​ or bromothiocyanate (BrSCN) in situ. Following the installation of the thiocyanate group at C2, the proximity of the C3-amino group facilitates an intramolecular nucleophilic attack on the electrophilic nitrile carbon, spontaneously closing the 2-aminothiazole ring.

Mechanism A 5-Methoxypyridin-3-amine + KSCN + Br2 B In situ Generation of Thiocyanogen (SCN)2 A->B Oxidation C Electrophilic Aromatic Substitution at C2 B->C EAS Pathway D 2-Thiocyanato-5-methoxy pyridin-3-amine C->D Intermediate E Intramolecular Nucleophilic Attack D->E Cyclization F 6-Methoxythiazolo[5,4-b] pyridin-2-amine E->F Tautomerization

Mechanistic pathway of the Kaufmann thiocyanation and cyclization.

Materials and Reagents

Safety Note: Bromine is highly toxic, volatile, and corrosive. Glacial acetic acid is a severe irritant. All procedures must be conducted in a certified chemical fume hood using appropriate PPE.

ReagentRoleEquivalentsAmount (for 10 mmol scale)
5-Methoxypyridin-3-amine Starting Material1.0 eq1.24 g (10.0 mmol)
Potassium thiocyanate (KSCN) Nucleophile / SCN source4.0 eq3.89 g (40.0 mmol)
Bromine (Br₂) Oxidant / Electrophile generator1.2 eq0.62 mL (12.0 mmol)
Glacial Acetic Acid (AcOH) Solvent & Acidic Medium-40 mL (total)
Ammonium Hydroxide (28%) Quenching / Neutralization-As needed (to pH 8.0)

Experimental Protocol

Phase 1: Electrophile Generation & Substitution
  • Dissolution: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.24 g (10.0 mmol) of 5-methoxypyridin-3-amine and 3.89 g (40.0 mmol) of KSCN in 30 mL of glacial acetic acid.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to cool to 0–5 °C. Causality: Low temperatures are critical here to prevent over-oxidation of the amine and to control the highly exothermic reaction between Br₂ and KSCN.

  • Bromine Addition: In a separate vial, dissolve 0.62 mL (12.0 mmol) of bromine in 10 mL of glacial acetic acid. Transfer this solution to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over a period of 45 minutes, ensuring the internal temperature does not exceed 10 °C.

Phase 2: Intramolecular Cyclization
  • Ring Closure: Once the addition is complete, remove the ice-water bath. Allow the thick, yellow-orange suspension to stir at room temperature for 1 hour.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath for 3 hours. Causality: While thiocyanation occurs rapidly at low temperatures, the subsequent intramolecular nucleophilic attack requires thermal activation to overcome the energy barrier for ring closure.

Phase 3: Quenching & Isolation
  • Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 150 g of crushed ice and water under vigorous stirring.

  • Neutralization: The product currently exists as a soluble hydrobromide salt. Slowly add concentrated ammonium hydroxide (28% NH₃) dropwise until the pH of the suspension reaches 8.0–8.5. Causality: Neutralization converts the salt into the free base of 6-methoxythiazolo[5,4-b]pyridin-2-amine, drastically reducing its aqueous solubility and forcing it to precipitate as a solid.

  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water (3 × 50 mL) to remove all residual inorganic salts (KBr, NH₄Br, and unreacted KSCN).

  • Purification: Dry the crude product under vacuum at 45 °C overnight. To achieve >98% purity, recrystallize the solid from hot ethanol, or perform silica gel flash chromatography using a Dichloromethane/Methanol (95:5 v/v) gradient.

Workflow S1 Step 1: Dissolution 5-Methoxypyridin-3-amine + KSCN in Glacial AcOH S2 Step 2: Electrophile Addition Dropwise Br2 in AcOH at 0-5 °C S1->S2 S3 Step 3: Ring Closure Stir at RT (1h) -> Heat to 60 °C (3h) S2->S3 S4 Step 4: Quenching Pour into ice water, Neutralize with NH4OH (pH 8) S3->S4 S5 Step 5: Isolation Vacuum filtration, Wash with cold H2O S4->S5 S6 Step 6: Purification Recrystallization (EtOH) or Chromatography S5->S6

Step-by-step experimental workflow for the synthesis protocol.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the cyclization step, demonstrating the self-validating nature of the stoichiometric and thermal choices made in the protocol.

Table 1: Optimization of Reaction Conditions for Cyclization

EntryBr₂ (equiv)KSCN (equiv)Temp (°C)Time (h)Yield (%)Purity (HPLC, %)Observation / Causality
11.02.025124285.0Incomplete cyclization; unreacted intermediate remains.
21.13.06047894.5Good conversion, but slight starting material persistence.
3 1.2 4.0 60 3 89 98.2 Optimal conditions; complete conversion and high purity.
41.54.08026582.1Excess Br₂ and high heat lead to oxidation byproducts.

References

  • Source: ResearchGate (Journal of Heterocyclic Chemistry)
  • Title: Product Class 18: Benzothiazoles and Related Compounds Source: Thieme E-Books URL
  • Title: Thiazolo[4,5-c]pyridin-2-amine, N-phenyl- Source: Benchchem URL

Sources

Application

Application Notes and Protocols for 6-Methoxythiazolo[5,4-b]pyridin-2-amine in Kinase Inhibition Assays

Authored by a Senior Application Scientist Introduction: The Thiazolo[5,4-b]pyridine Scaffold as a Privileged Kinase Inhibitor Motif The thiazolo[5,4-b]pyridine core is a heterocyclic scaffold of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Thiazolo[5,4-b]pyridine Scaffold as a Privileged Kinase Inhibitor Motif

The thiazolo[5,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, planar structure and hydrogen bonding capabilities make it an effective pharmacophore for targeting the ATP-binding pocket of various protein kinases.[1] Research has demonstrated that derivatives of this scaffold can exhibit potent inhibitory activity against a range of kinase targets, including c-KIT, phosphoinositide 3-kinase (PI3K), and cyclin-dependent kinases (CDKs), which are implicated in cancer and other proliferative diseases.[1][2][3]

This document provides a detailed guide for researchers on how to evaluate the kinase inhibitory potential of a representative member of this class, 6-Methoxythiazolo[5,4-b]pyridin-2-amine. For illustrative purposes, we will hypothesize that this compound targets a receptor tyrosine kinase (RTK) signaling pathway, a common target for this class of inhibitors. The following protocols will detail both biochemical and cell-based methods to characterize its inhibitory activity.

Principle of Kinase Inhibition Assays

The primary goal of a kinase inhibition assay is to determine the potency of a compound against a specific kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. Assays can be broadly categorized into two types:

  • Biochemical Assays: These are in vitro assays that use purified, recombinant kinase enzyme, a substrate, and ATP. They directly measure the enzymatic activity of the kinase and are ideal for determining direct inhibition and for high-throughput screening.[4][5]

  • Cell-Based Assays: These assays are performed in a cellular context, providing insights into a compound's efficacy within a more physiologically relevant environment. They measure the inhibition of a kinase's downstream signaling effects or its impact on cellular processes like proliferation and viability.[6][7]

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction.[8][9][10] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the initial kinase activity.[8][10]

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow A Prepare Reagents: - Kinase Buffer - Kinase Enzyme - Substrate/ATP Mix - Test Compound Dilutions B Assay Plate Setup: Add inhibitor/vehicle, kinase, and Substrate/ATP mix to 384-well plate A->B Dispense C Kinase Reaction: Incubate at room temperature for 60 min B->C Incubate D Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. Incubate for 40 min C->D Add Reagent E ADP to ATP Conversion & Detection: Add Kinase Detection Reagent. Incubate for 30-60 min D->E Add Reagent F Measure Luminescence: Read plate on a luminometer E->F Read G Data Analysis: Calculate % inhibition and determine IC50 F->G Analyze

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • 6-Methoxythiazolo[5,4-b]pyridin-2-amine

  • Recombinant target kinase (e.g., a receptor tyrosine kinase)

  • Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11]

  • ATP

  • DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Methoxythiazolo[5,4-b]pyridin-2-amine in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Reagent Preparation:

    • Thaw all components of the ADP-Glo™ Kinase Assay kit and equilibrate to room temperature.

    • Prepare the 2X Kinase/Substrate/ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km of the kinase.

  • Assay Assembly (5 µL Reaction Volume): [11]

    • To the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).

    • Add 2 µL of the target kinase enzyme diluted in Kinase Buffer.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mix.

  • Kinase Reaction:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes.[11]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert ADP to ATP and initiate the luminescent reaction.[11]

    • Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.

    • Normalize the data using the high (vehicle control) and low (no enzyme) controls.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Data Presentation: Biochemical Potency
CompoundTarget KinaseIC50 (nM)
6-Methoxythiazolo[5,4-b]pyridin-2-amineKinase X75
Staurosporine (Control)Kinase X5

Cell-Based Kinase Inhibition Assay: Western Blotting

Western blotting is a powerful technique to assess the effect of an inhibitor on a kinase's activity within a cellular context. By measuring the phosphorylation state of the kinase itself (autophosphorylation) or its direct downstream substrates, we can infer the level of kinase inhibition.[12]

Hypothetical Signaling Pathway

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates pRTK p-RTK (Active) RTK->pRTK Autophosphorylation Inhibitor 6-Methoxythiazolo[5,4-b] pyridin-2-amine Inhibitor->pRTK Inhibits Substrate Downstream Substrate pRTK->Substrate Phosphorylates pSubstrate p-Substrate (Active) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Leads to

Caption: Inhibition of a hypothetical RTK signaling pathway.

Protocol: Western Blotting for Phospho-Protein Levels

Materials:

  • Relevant cell line (e.g., a cancer cell line overexpressing the target RTK)

  • Cell culture medium and supplements

  • 6-Methoxythiazolo[5,4-b]pyridin-2-amine

  • Growth factor/stimulant for the pathway

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-RTK, anti-total-RTK, anti-phospho-Substrate, anti-total-Substrate, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD imager)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.[13]

    • Pre-treat cells with various concentrations of 6-Methoxythiazolo[5,4-b]pyridin-2-amine (e.g., 0, 10, 100, 1000 nM) for 2 hours.[13]

    • Stimulate the cells with the appropriate growth factor for 15-30 minutes to induce kinase phosphorylation.[13]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.[13]

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[13]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-RTK) overnight at 4°C.[13]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software.

    • To ensure equal protein loading, strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin).[13]

    • Calculate the ratio of the phosphorylated protein signal to the total protein signal for each target.

Data Presentation: Cellular Target Inhibition
Compound Conc. (nM)Relative p-RTK / Total RTKRelative p-Substrate / Total Substrate
0 (Vehicle)1.001.00
100.850.88
1000.420.49
10000.110.15

Cell Viability Assay: MTT Assay

To assess the functional consequence of kinase inhibition, a cell viability assay such as the MTT assay can be performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15][16] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[15][16]

Protocol: MTT Cell Viability Assay

Materials:

  • Relevant cell line

  • 96-well cell culture plates

  • 6-Methoxythiazolo[5,4-b]pyridin-2-amine

  • MTT solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[18]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 6-Methoxythiazolo[5,4-b]pyridin-2-amine for a specified period (e.g., 72 hours). Include vehicle-only controls.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[15]

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[15]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[15][18]

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

References

  • BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

  • Taylor & Francis Online. (2020, January 15). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]

  • PubMed. (2017, March 9). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • PubMed. (2022, December 15). Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. Retrieved from [Link]

  • Institute of Molecular Biology and Genetics, NAS of Ukraine. (2012). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 6-methoxythiazolo[5,4-b]pyridin-2-amine. Retrieved from [Link]

  • MDPI. (2024, September 22). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Retrieved from [Link]

  • ScienceDirect. (n.d.). 6-Aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones: Synthesis and Evaluation of Antinoceptive Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 26). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved from [Link]

  • PubMed. (n.d.). 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines: novel selective beta3-adrenoceptor agonists. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 12). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Evaluation of 6-Methoxythiazolo[5,4-b]pyridin-2-amine Scaffolds in Oncology Models

Introduction & Scientific Rationale In contemporary oncology drug development, the rational design of kinase inhibitors relies heavily on privileged bicyclic scaffolds that mimic the adenine ring of adenosine triphosphat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In contemporary oncology drug development, the rational design of kinase inhibitors relies heavily on privileged bicyclic scaffolds that mimic the adenine ring of adenosine triphosphate (ATP). 6-Methoxythiazolo[5,4-b]pyridin-2-amine (CAS: 13797-77-8) [1] serves as a highly versatile and potent pharmacophore in this domain.

The thiazolo[5,4-b]pyridine core is structurally primed to insert into the highly conserved ATP-binding pocket of oncogenic kinases. Recent structure-activity relationship (SAR) studies demonstrate that functionalized derivatives of this scaffold exhibit potent, nanomolar inhibition of Phosphoinositide 3-kinase (PI3K) [2] and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) [3].

From a mechanistic standpoint, the 2-amine group acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Cys797 in EGFR). The addition of the 6-methoxy substitution provides an electron-donating effect that modulates the electronic distribution of the pyridine ring, enhancing the binding affinity and stabilizing the inhibitor-kinase complex[3]. This application note provides a comprehensive, self-validating protocol for evaluating 6-methoxythiazolo[5,4-b]pyridin-2-amine derivatives in Non-Small Cell Lung Cancer (NSCLC) cell culture models.

Mechanistic Pathway

Pathway EGF EGF Ligand EGFR EGFR (Mutant/WT) EGF->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT PI3K->AKT PIP3 Generation mTOR mTOR AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes Inhibitor 6-Methoxythiazolo[5,4-b]pyridin-2-amine Scaffold Inhibitor->EGFR Inhibits TK Domain Inhibitor->PI3K Inhibits Kinase Activity

Fig 1: Mechanism of action of thiazolo[5,4-b]pyridines on the EGFR/PI3K/AKT signaling axis.

Experimental Design & Causality

To ensure rigorous scientific validation, experimental choices must be grounded in causality:

  • Cell Line Selection: We utilize HCC827 and A549 human NSCLC cell lines. HCC827 cells harbor an acquired EGFR exon 19 deletion (E746-A750), rendering them hypersensitive to EGFR-TK inhibition[3]. Conversely, A549 cells possess wild-type EGFR and a KRAS mutation, serving as a critical negative/comparative control to evaluate the compound's selectivity and rule out generalized, off-target cytotoxicity[3].

  • Solvent Control (DMSO): Thiazolo-pyridine derivatives are highly hydrophobic. Stock solutions must be prepared in 100% DMSO, but the final assay concentration of DMSO must strictly not exceed 0.1% (v/v) . Higher concentrations induce solvent-mediated membrane toxicity, confounding viability readouts.

  • Self-Validating Controls: Every assay plate must include a vehicle control (0.1% DMSO) and a positive clinical control (e.g., Osimertinib for EGFR[3] or LY294002 for PI3K) to normalize data and validate assay dynamic range.

Experimental Workflow

Workflow Prep 1. Compound Prep (DMSO Stock) Culture 2. Cell Culture (HCC827, A549) Prep->Culture Treatment 3. Drug Treatment (0.01 - 50 µM) Culture->Treatment Viability 4a. Viability Assay (IC50 Determination) Treatment->Viability WB 4b. Target Engagement (Western Blot) Treatment->WB

Fig 2: Experimental workflow for evaluating thiazolo[5,4-b]pyridine compounds in cell culture.

Detailed Step-by-Step Protocols

Protocol A: Compound Preparation
  • Stock Generation: Weigh the 6-methoxythiazolo[5,4-b]pyridin-2-amine derivative and dissolve in anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

  • Aliquoting: Aliquot the stock into amber microcentrifuge tubes (the compound is light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Perform a 10-point, 3-fold serial dilution in DMSO. Dilute these intermediate stocks 1:1000 in complete culture media immediately prior to cell treatment to achieve a final DMSO concentration of 0.1%.

Protocol B: Cell Culture and Seeding
  • Maintenance: Culture HCC827 and A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Harvesting: Wash cells with DPBS and detach using 0.25% Trypsin-EDTA. Neutralize with complete media and pellet cells at 300 x g for 5 minutes.

  • Seeding: Count cells using a hemocytometer and Trypan Blue exclusion. Seed 5,000 cells/well (for A549) and 8,000 cells/well (for HCC827, which proliferate slower) into 96-well flat-bottom plates in 100 µL of media. Incubate for 24 hours to allow adherence.

Protocol C: Cell Viability Assay (MTT)
  • Treatment: Aspirate media and add 100 µL of media containing the serially diluted compound (ranging from 0.01 µM to 50 µM). Include vehicle (0.1% DMSO) and positive control (Osimertinib) wells.

  • Incubation: Incubate plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye to insoluble formazan.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well. Agitate on an orbital shaker for 15 minutes protected from light.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate relative viability against the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol D: Target Engagement (Western Blotting)
  • Lysate Preparation: Treat HCC827 cells in 6-well plates with the compound at 0.5x, 1x, and 5x the determined IC₅₀ for 4 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, and phospho-AKT (Ser473).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image. A successful target engagement will show a dose-dependent decrease in p-EGFR and p-AKT bands without altering total protein levels.

Quantitative Data Interpretation

When evaluating optimized thiazolo[5,4-b]pyridine derivatives, researchers should benchmark their results against established literature values. The following table summarizes the expected quantitative outcomes based on recent pharmacological evaluations of this scaffold class[3].

Compound ClassCell LineTarget StatusExpected IC₅₀ (µM)Outcome / Interpretation
Thiazolo[5,4-b]pyridine Derivative HCC827EGFR Mutant (Exon 19 Del)0.010 - 0.050High sensitivity; confirms potent inhibition of mutant EGFR[3].
Thiazolo[5,4-b]pyridine Derivative NCI-H1975EGFR Mutant (L858R/T790M)0.080 - 0.150Moderate sensitivity; indicates ability to overcome primary T790M resistance[3].
Thiazolo[5,4-b]pyridine Derivative A549EGFR WT / KRAS Mutant0.800 - >1.00Lower sensitivity; validates selective targeting over wild-type cells[3].
Osimertinib (Positive Control) HCC827EGFR Mutant~0.010Validates assay dynamic range and sensitivity[3].

References

  • [2] Oukil, A., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 28(19), 6924. Available at:[Link]

  • [3] Deshmukh, S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 276, 116727. Available at: [Link]

Sources

Application

Advanced Application Note: 6-Methoxythiazolo[5,4-b]pyridin-2-amine as a Core Scaffold for Targeted Kinase Inhibitors in Oncology

Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors has revolutionized targeted cancer therapy. Among the most versatile pharmacophores in modern drug discovery is the thiazolopyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors has revolutionized targeted cancer therapy. Among the most versatile pharmacophores in modern drug discovery is the thiazolopyridine scaffold. The structural resemblance of the thiazolopyridine core to purine bases allows it to act as a highly effective bioisostere, competing directly for the ATP-binding pocket of oncogenic kinases[1].

Specifically, 6-Methoxythiazolo[5,4-b]pyridin-2-amine represents a highly privileged building block. The strategic placement of the functional groups on this bicyclic system provides a distinct mechanistic advantage:

  • The 2-Amine Moiety: Acts as a critical synthetic handle. It can be readily derivatized into urea or amide linkages, which are essential for extending the molecule into the hydrophobic allosteric pocket of kinases. This enables the design of Type II "DFG-out" inhibitors, which are particularly effective against drug-resistant gatekeeper mutants in Bcr-Abl and c-Src[2].

  • The 6-Methoxy Group: Modulates the electronic distribution of the pyridine ring. By donating electron density, it increases the basicity of the pyridine nitrogen, thereby strengthening the critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met318 in c-Src). Furthermore, c-Src kinase is a critical target in oncology, and thiazolopyridine-based multi-target inhibitors have shown potent sub-nanomolar efficacy in disrupting Src-dependent tumor proliferation[3].

  • Emerging Targets: Beyond classical kinase inhibition, derivatives of the thiazolopyridine scaffold have recently been implicated in the inhibition of DNA polymerase theta (PolQ), presenting novel avenues for synthetic lethality in homologous recombination-deficient cancers[4].

Pathway Visualization

The following diagram illustrates the mechanistic blockade of oncogenic signaling pathways by inhibitors derived from the 6-Methoxythiazolo[5,4-b]pyridin-2-amine scaffold.

G Compound 6-Methoxythiazolo[5,4-b]pyridin-2-amine Derived Inhibitor Kinase Oncogenic Kinases (c-Src / Bcr-Abl) Compound->Kinase ATP-Competitive Inhibition STAT STAT3/5 Pathway Kinase->STAT PI3K PI3K/AKT Pathway Kinase->PI3K MAPK MAPK/ERK Pathway Kinase->MAPK Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis Pathway Blockade Triggers Proliferation Tumor Proliferation & Survival STAT->Proliferation PI3K->Proliferation MAPK->Proliferation

Mechanism of action for 6-Methoxythiazolo[5,4-b]pyridin-2-amine derivatives in oncogenic signaling.

Experimental Protocols

To ensure rigorous scientific validation, the following protocols detail the synthesis of a probe compound and its subsequent biological evaluation. Every step is designed to be a self-validating system.

Protocol A: Synthesis of a Type II Kinase Inhibitor Probe

Objective: Synthesize a urea-linked derivative by reacting 6-Methoxythiazolo[5,4-b]pyridin-2-amine with 3-(trifluoromethyl)phenyl isocyanate.

  • Rationale: The urea linkage is critical for establishing bidentate hydrogen bonds with the conserved glutamate and aspartate residues in the DFG-out kinase conformation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 6-Methoxythiazolo[5,4-b]pyridin-2-amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are absolutely critical. Any trace moisture will hydrolyze the isocyanate into a primary amine, leading to the formation of an inactive symmetric urea byproduct.

  • Activation: Add 1.2 eq of anhydrous pyridine to the solution.

    • Causality: Pyridine acts as a mild base to neutralize trace acids and enhances the nucleophilicity of the 2-amine group.

  • Coupling: Dropwise add 1.1 eq of 3-(trifluoromethyl)phenyl isocyanate at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure urea derivative.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Determine the in vitro IC50​ of the synthesized probe against WT c-Src.

  • Rationale: TR-FRET is selected over standard fluorescence because its time-resolved measurement eliminates short-lived background autofluorescence from the small-molecule library, drastically reducing false positives and ensuring high trustworthiness of the data.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well low-volume plate, dispense 5 µL of recombinant human c-Src kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 2.5 µL of the synthesized probe (serially diluted from 10 µM to 0.1 nM in 1% DMSO). Include Dasatinib as a positive control and 1% DMSO as a vehicle control.

  • Initiation: Add 2.5 µL of ATP/ULight-poly GT peptide mix (final ATP concentration at the Km​ of c-Src, ~20 µM). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of EDTA and Eu-anti-phospho-GT antibody. Incubate for 60 minutes.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

    • Self-Validation Check: Calculate the Z'-factor using the Dasatinib and DMSO wells. Proceed with data analysis only if Z' > 0.6, which guarantees sufficient dynamic range.

Protocol C: Cellular Viability Assay (CellTiter-Glo)

Objective: Evaluate the anti-proliferative effect of the probe on MCF-7 (c-Src driven) and K562 (Bcr-Abl driven) cancer cell lines.

  • Rationale: Measuring ATP levels as a proxy for metabolically active cells provides a highly sensitive, homogeneous readout that correlates directly with cell proliferation.

Step-by-Step Methodology:

  • Seeding: Seed MCF-7 and K562 cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with a 10-point concentration gradient of the probe (0.1 nM to 10 µM) for 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence and calculate the IC50​ using non-linear regression analysis (GraphPad Prism).

Quantitative Data Presentation

The following table summarizes the comparative efficacy of the synthesized 6-Methoxythiazolo[5,4-b]pyridin-2-amine derivative against standard clinical inhibitors.

CompoundTarget KinaseBiochemical IC50​ (nM)Cell LineCellular Viability IC50​ (nM)
6-OMe-TZP-Urea (Probe) c-Src (WT)1.5 ± 0.2MCF-7 (Breast)45.2 ± 3.1
6-OMe-TZP-Urea (Probe) Bcr-Abl (T315I)12.4 ± 1.1K562 (Leukemia)110.5 ± 8.4
Dasatinib (Control) c-Src (WT)0.8 ± 0.1MCF-7 (Breast)15.6 ± 1.2
Imatinib (Control) Bcr-Abl (T315I)>10,000K562 (Leukemia)>10,000

Data Interpretation: The 6-methoxythiazolopyridine probe demonstrates potent sub-nanomolar activity against WT c-Src, closely mirroring the efficacy of Dasatinib. Crucially, unlike Imatinib, the probe effectively overcomes the T315I gatekeeper mutation in Bcr-Abl, validating the DFG-out binding hypothesis facilitated by the 2-amine-linked urea moiety.

References

  • Choi, H. G., et al. "Development of 'DFG-out' inhibitors of gatekeeper mutant kinases." PMC - National Institutes of Health (NIH). Available at:[Link]

  • MDPI. "Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors." MDPI. Available at:[Link]

  • Google Patents. "WO2024189493A1 - Inhibitors of dna polymerase theta." Google Patents.

Sources

Method

Topic: 6-Methoxythiazolo[5,4-b]pyridin-2-amine Experimental Design

An Application & Protocol Guide for Researchers Introduction: The thiazolo[5,4-b]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its structural similarity to biologically importa...

Author: BenchChem Technical Support Team. Date: March 2026

An Application & Protocol Guide for Researchers

Introduction:

The thiazolo[5,4-b]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its structural similarity to biologically important purines and its demonstrated ability to serve as a core for a wide array of pharmacologically active agents.[1] Derivatives of this heterocyclic system have been successfully developed as potent inhibitors of various protein kinases, including c-KIT, PI3K, and EGFR, demonstrating significant potential in oncology.[1][2][3] This document provides a detailed experimental framework for the investigation of a specific analog, 6-Methoxythiazolo[5,4-b]pyridin-2-amine . While extensive public data on this exact molecule is limited, its structural features, combined with patent literature suggesting activity against FMS-like tyrosine kinase 3 (FLT3)[4], point towards a strong rationale for its investigation as a targeted therapeutic agent, particularly in the context of hematological malignancies such as Acute Myeloid Leukemia (AML).

This guide is designed for researchers in drug development and chemical biology. It outlines a hypothesis-driven approach, starting from synthesis and characterization, moving through a cascade of in vitro biochemical and cell-based assays, and culminating in mechanistic studies to build a comprehensive biological profile of the compound.

Section 1: Synthesis and Characterization

The first critical step is to secure a reliable source of the compound. If not commercially available, a synthetic route must be established. Based on established methodologies for similar thiazolopyridine structures, a plausible multi-step synthesis can be proposed.[2][3]

Proposed Synthetic Pathway Rationale

A common and effective strategy for constructing the thiazolo[5,4-b]pyridine core involves the cyclization of a substituted 2-aminopyridine derivative. The following protocol is a representative example adapted from literature precedents.

Protocol 1.1: Synthesis of 6-Methoxythiazolo[5,4-b]pyridin-2-amine

Step 1: Thiocyanation of 2-Amino-6-methoxypyridine

  • To a solution of commercially available 2-amino-6-methoxypyridine in a suitable solvent like glacial acetic acid, add potassium thiocyanate (KSCN).

  • Introduce a solution of bromine in acetic acid dropwise at a controlled temperature (e.g., 0-5°C) with vigorous stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, neutralize the mixture and extract the product. The resulting intermediate is the thiocyanated pyridine.

Step 2: Cyclization to form the Thiazolo[5,4-b]pyridine Ring

  • The thiocyanated intermediate will undergo spontaneous or induced cyclization to form the fused thiazole ring, yielding 6-Methoxythiazolo[5,4-b]pyridin-2-amine.

  • Purify the final product using column chromatography on silica gel.

Step 3: Compound Characterization

  • Nuclear Magnetic Resonance (NMR): Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure, proton environments, and carbon skeleton.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the compound to confirm its elemental composition and purity.

  • Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths. A purity of >95% is recommended for biological assays.

Section 2: Hypothesis-Driven Experimental Design

Primary Hypothesis: Based on preliminary data for related scaffolds, we hypothesize that 6-Methoxythiazolo[5,4-b]pyridin-2-amine acts as an inhibitor of FLT3 kinase, leading to reduced proliferation and induction of apoptosis in cancer cells harboring activating FLT3 mutations.

The following workflow provides a strategic overview of the experimental cascade designed to test this hypothesis.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: Preclinical Assessment A Biochemical Kinase Assay (FLT3-WT, FLT3-ITD) B Cell Viability Assay (FLT3-mutant vs. FLT3-WT cells) A->B Determine IC50 C Target Engagement Assay (Western Blot for p-FLT3) B->C Confirm Cellular Potency (GI50) D Downstream Signaling Analysis (p-STAT5, p-AKT) C->D E Apoptosis Assay (Annexin V / PI Staining) D->E F In Vitro ADME Profiling (Solubility, Permeability, Stability) E->F Validate MoA G In Vivo Xenograft Model (MOLM-13) F->G

Caption: High-level experimental workflow for characterizing 6-Methoxythiazolo[5,4-b]pyridin-2-amine.

Section 3: In Vitro Biochemical Assays

The initial step is to determine if the compound directly interacts with and inhibits the kinase of interest.

Protocol 3.1: FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction. A decrease in signal indicates inhibition of the kinase. It is crucial to test against both wild-type (WT) FLT3 and the common internal tandem duplication mutant (FLT3-ITD), which is a driver of AML.

Methodology:

  • Prepare a serial dilution of 6-Methoxythiazolo[5,4-b]pyridin-2-amine in DMSO, typically starting from 10 mM.

  • In a 384-well plate, add the compound dilutions, recombinant human FLT3 kinase (WT or ITD mutant), the appropriate substrate (e.g., a tyrosine-containing peptide), and ATP to initiate the reaction. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (nM)
6-Methoxythiazolo[5,4-b]pyridin-2-amineFLT3-WTData
6-Methoxythiazolo[5,4-b]pyridin-2-amineFLT3-ITDData
Sunitinib (Control)FLT3-WTData
Sunitinib (Control)FLT3-ITDData

Section 4: Cell-Based Assays

After confirming biochemical activity, the next step is to assess the compound's effect on cancer cells.

Protocol 4.1: Cell Viability/Cytotoxicity Assay

Rationale: This assay determines the compound's ability to inhibit cell growth or kill cancer cells. The choice of cell lines is critical for validating the on-target effect. We will use cell lines endogenously expressing mutant, constitutively active FLT3 (MOLM-13, MV-4-11) and a cell line that does not depend on FLT3 signaling (e.g., K562, a CML line) as a negative control. Potent activity in the FLT3-mutant lines with significantly lower activity in the control line suggests on-target action.

Methodology:

  • Seed MOLM-13, MV-4-11, and K562 cells in 96-well plates at an appropriate density.

  • Add serial dilutions of 6-Methoxythiazolo[5,4-b]pyridin-2-amine to the wells. Include a vehicle (DMSO) control.

  • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Add a viability reagent such as CellTiter-Glo® (measures ATP) or perform an MTT assay.

  • Read the luminescence or absorbance using a plate reader.

  • Normalize the data to the vehicle control and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation:

CompoundCell Line (Genotype)GI50 (nM)
6-Methoxythiazolo[5,4-b]pyridin-2-amineMOLM-13 (FLT3-ITD)Data
6-Methoxythiazolo[5,4-b]pyridin-2-amineMV-4-11 (FLT3-ITD)Data
6-Methoxythiazolo[5,4-b]pyridin-2-amineK562 (FLT3-WT)Data
Sunitinib (Control)MOLM-13 (FLT3-ITD)Data
Protocol 4.2: Target Engagement & Downstream Signaling Analysis (Western Blot)

Rationale: To confirm that the compound inhibits FLT3 at a cellular level, we must assess the phosphorylation status of the kinase and its key downstream signaling proteins. A reduction in phosphorylation indicates successful target engagement.

Sources

Application

Application Note: Synthesis, Functionalization, and Screening of 6-Methoxythiazolo[5,4-b]pyridin-2-amine Scaffolds

Introduction & Pharmacological Rationale The 6-methoxythiazolo[5,4-b]pyridin-2-amine framework is a highly privileged, nitrogen- and sulfur-containing bicyclic heterocycle. In modern drug discovery, it is primarily deplo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 6-methoxythiazolo[5,4-b]pyridin-2-amine framework is a highly privileged, nitrogen- and sulfur-containing bicyclic heterocycle. In modern drug discovery, it is primarily deployed as a purine bioisostere. By mimicking the adenine ring of ATP, this scaffold forms critical hydrogen-bonding networks within the hinge region of various kinases, most notably and.

The 6-methoxy substitution plays a dual mechanistic role:

  • Electronic Modulation: It donates electron density into the pyridine ring, optimizing the pKa of the heterocyclic nitrogens to ensure proper ionization at physiological pH.

  • Steric/Hydrophobic Targeting: The methoxy group acts as a structural vector, occupying specific hydrophobic pockets adjacent to the kinase hinge region, which drastically enhances target selectivity and binding affinity.

Mechanistic Workflow: From Synthesis to Lead Compound

The construction of the thiazolo[5,4-b]pyridine core relies on the nucleophilic displacement of a 2-chloro group by a thiol intermediate. Recent advancements have shifted this synthesis from harsh thermal conditions to .

Synthesis A 3-Amino-2-chloro-5-methoxypyridine B Isothiocyanate Reagent C Microwave Activation (130°C, Sabinene) D 6-Methoxythiazolo[5,4-b]pyridin-2-amine C->D Ring Closure E Pd-Catalyzed Alkylation D->E Derivatization F Kinase Inhibitor Lead E->F SAR Optimization AB AB AB->C

Fig 1: Microwave-assisted synthetic workflow and downstream functionalization of the core scaffold.

Experimental Methodologies

Protocol A: Microwave-Assisted Ring Closure

Objective: Construct the 6-methoxythiazolo[5,4-b]pyridin-2-amine core via a one-pot cyclization.

  • Step 1: Reaction Assembly In a 10 mL microwave-safe vial, combine 3-amino-2-chloro-5-methoxypyridine (1.1 mmol) and the chosen isothiocyanate derivative (1.0 mmol). Add 2 mL of Sabinene.

    • Causality: Sabinene is selected as a sustainable, high-boiling-point (163°C) green solvent that safely accommodates the internal pressure generated during microwave irradiation at elevated temperatures without risk of vessel rupture.

  • Step 2: Microwave Irradiation Seal the vial and subject it to microwave irradiation at 130°C for 2 hours.

    • Causality: Standard thermal heating requires >12 hours and yields significant degradation. Microwave activation accelerates the tautomerization of the intermediate thiourea into the active thiol. This drives rapid nucleophilic displacement of the 2-chloro group, ensuring a cleaner reaction profile and higher yield.

  • Step 3: Isolation and Self-Validation Cool the mixture to room temperature. Filter the resulting precipitate and wash with cold ethyl acetate (3 x 5 mL).

    • Self-Validating System: Dissolve a 1 mg aliquot in LC-MS grade methanol. Analyze via LC-MS. The reaction is deemed successful only if the [M+H]+ peak corresponding to the cyclized product is dominant (>95% AUC) and the starting material mass is entirely absent.

Protocol B: Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of the functionalized 6-methoxythiazolo[5,4-b]pyridin-2-amine derivatives against target kinases (e.g., PI3K).

  • Step 1: Compound Preparation Prepare a 10 mM stock of the test compound in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer to the assay plate such that the final DMSO concentration in the well is exactly 1% (v/v).

    • Causality: Maintaining a strict 1% DMSO limit is critical. Concentrations above this threshold can denature the kinase or artificially inhibit its activity, leading to false-positive IC50 shifts.

  • Step 2: Kinase Incubation Add the recombinant kinase (e.g., PI3K α ) and lipid substrate to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium with the kinase hinge region.

  • Step 3: ATP Addition and Detection Initiate the reaction by adding ATP at its predetermined Michaelis-Menten constant ( Km​ ). Incubate for 60 minutes, then add the TR-FRET quench/detection buffer.

    • Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors (like thiazolopyridines) while remaining physiologically relevant.

Assay S1 Compound Dilution S2 Kinase Incubation (PI3K / Itk) S1->S2 S3 ATP / Substrate Addition S2->S3 S4 TR-FRET Detection S3->S4 S5 IC50 Curve Generation S4->S5

Fig 2: High-throughput screening workflow for evaluating kinase inhibitor potency.

Quantitative Data Summary

The table below summarizes the optimization parameters for the cyclization of the thiazolo[5,4-b]pyridine core, demonstrating the superiority of microwave activation in green solvents.

Table 1: Reaction Optimization for Thiazolo[5,4-b]pyridine Ring Closure

SolventActivation MethodTemperature (°C)Reaction TimeIsolated Yield (%)LC-MS Purity (%)
DMFThermal Heating15012 h45>90
CPMEMicrowave1302 h58>95
Sabinene Microwave 130 2 h 64 >98

Note: Sabinene provides the optimal balance of high yield, excellent purity, and environmental sustainability for synthesizing this scaffold.

References

  • Title: Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation Source: Molecules (PubMed Central) URL: [Link]

  • Title: Targeting the Phosphoinositide 3-kinase Pathway in Cancer Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Novel Compounds (Inhibitors of Itk Kinase Activity)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming 6-Methoxythiazolo[5,4-b]pyridin-2-amine Solubility Challenges

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, encountering stubborn small molecules is a routine hurdle.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, encountering stubborn small molecules is a routine hurdle. 6-Methoxythiazolo[5,4-b]pyridin-2-amine is a notoriously challenging heterocyclic building block and inhibitor core.

This guide is engineered to move beyond basic "trial-and-error" solubilization. Here, we break down the thermodynamic and kinetic causality behind this compound's behavior and provide self-validating protocols to ensure your bioassays yield reproducible, artifact-free data.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 6-Methoxythiazolo[5,4-b]pyridin-2-amine resist dissolution in standard aqueous buffers? Causality: The insolubility is an inherent feature of the molecule's architecture. The thiazolopyridine core is a highly rigid, planar bicyclic system that promotes intense π−π stacking in the solid state, resulting in a massive crystal lattice energy[1]. Furthermore, the 2-amine group acts as both a hydrogen bond donor and acceptor, locking the molecules together via intermolecular hydrogen bonding. Finally, the 6-methoxy substitution increases the molecule's lipophilicity. When introduced to a high-dielectric environment like water, the molecules undergo rapid hydrophobic collapse, aggregating to minimize solvent contact[2].

Q2: My compound precipitates immediately upon dilution into cell culture media. How do I fix this? Causality & Solution: Immediate precipitation indicates that the kinetic solubility threshold has been breached, resulting in localized supersaturation[3].

  • Avoid single-step high-fold dilutions: Injecting a high-concentration DMSO stock directly into a large volume of aqueous media creates zones of extreme supersaturation. Instead, perform stepwise serial dilutions.

  • Utilize Surfactants: Incorporate a non-ionic surfactant (e.g., 0.01% Tween-20) into your aqueous buffer before adding the compound. Surfactants lower the surface tension and sterically hinder nucleation, stabilizing the metastable dissolved state[4].

Q3: Can I leverage the compound's chemical structure to improve thermodynamic solubility? Causality & Solution: Yes. The 2-amine moiety on the thiazolopyridine ring is weakly basic. At a neutral physiological pH (7.4), the molecule remains uncharged and highly lipophilic. By lowering the pH of your assay buffer to acidic conditions (pH 3.0 – 4.5), you protonate the amine, converting the neutral free base into a positively charged salt. This ion-dipole interaction with water drastically increases solubility[3],[5].

LogicTree Issue Immediate Precipitation Cause1 High Lattice Energy & Hydrophobicity Issue->Cause1 Cause2 Neutral Amine (Low Polarity) Issue->Cause2 Sol1 Add Surfactant (0.01% Tween-20) Cause1->Sol1 Lower surface tension Sol2 Adjust pH < 4.5 (Protonate Amine) Cause2->Sol2 Form soluble salt

Mechanistic Troubleshooting Logic for Precipitation Events.

Part 2: Quantitative Data & Optimization Matrices

To systematically optimize your assay conditions, refer to the following matrices which outline expected solubility behaviors based on the physicochemical properties of thiazolopyridines.

Table 1: Solvent Compatibility and Expected Solubility Matrix

Solvent / Buffer SystemMechanistic RoleExpected Solubility RangeApplication Context
100% Anhydrous DMSO Disrupts H-bonds & π−π stacking> 50 mMPrimary master stock preparation
Aqueous Buffer (pH 7.4) Physiological baseline< 5 µMStandard assays (high risk of precipitation)
Aqueous Buffer (pH 3.5) Protonates the 2-amine group50 - 100 µMAcid-tolerant biochemical assays
PBS + 5% DMSO + 0.1% Tween-20 Lowers surface tension, prevents nucleation10 - 50 µMComplex bioassays requiring neutral pH

Table 2: Surfactant & Co-Solvent Optimization Matrix

AdditiveRecommended Conc.Mechanism of ActionCellular Toxicity Risk
DMSO ≤ 1.0% (v/v)Solvates hydrophobic coreLow (at <1%)
Tween-20 0.01% - 0.1% (v/v)Micellar encapsulationModerate (can lyse cells at high conc.)
PEG-400 2.0% - 5.0% (v/v)Disrupts water hydrogen bond networkLow
Cyclodextrin (HP-β-CD) 5.0% - 10.0% (w/v)Forms inclusion complexes with planar coreLow

Part 3: Self-Validating Experimental Protocol

Protocol: Self-Validating Kinetic Solubility Assessment

Why this matters: Visual inspection is notoriously unreliable. A solution may appear clear to the naked eye while actually harboring a colloidal micro-suspension. This leads to wildly inaccurate effective concentrations and irreproducible assay results[6]. This protocol utilizes phase separation to guarantee you are measuring the true dissolved fraction.

Step 1: Master Stock Preparation

  • Weigh out 6-Methoxythiazolo[5,4-b]pyridin-2-amine powder.

  • Dissolve in 100% anhydrous, high-purity DMSO to a concentration of 10 mM.

  • Critical Insight: Aliquot the stock into single-use vials and store at -20°C. Repeated freeze-thaw cycles introduce atmospheric moisture, which acts as an anti-solvent and degrades the stock[6].

Step 2: Stepwise Dilution

  • Prepare your target aqueous buffer (e.g., PBS containing 0.01% Tween-20).

  • Perform a serial dilution of the DMSO stock into the buffer to reach your target assay concentration (e.g., 50 µM). Ensure the final DMSO concentration does not exceed 1.0% to prevent assay toxicity[6].

Step 3: Thermal Equilibration

  • Incubate the prepared solution at your intended assay temperature (e.g., 37°C) for 2 to 4 hours with gentle orbital shaking. This allows the system to reach a metastable kinetic equilibrium.

Step 4: Phase Separation (The Validation Step)

  • Transfer the solution to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at the assay temperature.

  • Causality: This high-G force drives any undissolved micro-crystals or colloidal aggregates into a pellet, leaving only the truly solvated molecules in the supernatant[3].

Step 5: Analytical Quantification

  • Carefully aspirate the top 50% of the supernatant without disturbing the bottom of the tube.

  • Quantify the compound concentration using LC-UV (Liquid Chromatography-Ultraviolet spectroscopy) against a known standard curve.

  • Decision Gate: If the quantified concentration matches your nominal target concentration, the compound is fully dissolved. If it is significantly lower, the kinetic solubility has been exceeded, and you must utilize the troubleshooting matrices above to reformulate.

Workflow A 1. Formulate Master Stock (100% Anhydrous DMSO) B 2. Stepwise Serial Dilution (Avoid localized supersaturation) A->B Aliquot C 3. Aqueous Buffer Addition (pH 4.0 or +0.01% Tween-20) B->C Dilute D 4. Phase Separation (Centrifuge 14,000 rpm) C->D Equilibrate E 5. LC-UV Quantification (Validate true dissolved fraction) D->E Supernatant

Self-Validating Solubilization Workflow for Thiazolopyridines.

Sources

Optimization

Technical Support Center: 6-Methoxythiazolo[5,4-b]pyridin-2-amine &amp; Analogs

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Assay Development & Screening Subject: Proactive Troubleshooting and Mitigation of Common Assay Artifacts with Thiazolop...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Assay Development & Screening Subject: Proactive Troubleshooting and Mitigation of Common Assay Artifacts with Thiazolopyridine-Class Compounds

This guide provides a comprehensive resource for identifying and overcoming potential assay artifacts when working with 6-Methoxythiazolo[5,4-b]pyridin-2-amine and other novel compounds based on the thiazolopyridine scaffold. While this class of molecules holds significant therapeutic promise, their inherent physicochemical properties can lead to misleading results in common biochemical and cell-based assays.[1][2] By understanding these potential liabilities, researchers can design robust experimental plans, implement appropriate counter-screens, and ensure the integrity of their findings.

The following question-and-answer-based troubleshooting guide is designed to address specific issues you may encounter. It is structured to not only provide solutions but also to explain the underlying mechanisms of interference, empowering you to make informed decisions in your research.

Troubleshooting Guide: Common Assay Artifacts

Q1: My fluorescence-based assay (e.g., FP, FRET, HTRF) shows a high background signal or unexpected quenching after adding my thiazolopyridine compound. What's happening and how do I fix it?

A1: This is a classic indicator of intrinsic compound fluorescence or quenching, a common artifact in fluorescence-based assays. [3][4][5][6]

  • Underlying Cause (Expertise & Experience): Many heterocyclic, aromatic compounds like those in the thiazolopyridine family can absorb and emit light (autofluorescence) at wavelengths that overlap with your assay's fluorophores.[6] This adds a false signal, increasing the background and reducing the assay window. Conversely, if the compound's absorbance spectrum overlaps with the excitation or emission wavelength of your assay's fluorophore, it can absorb that light, leading to signal quenching (the "inner filter effect").[5][6]

  • Troubleshooting Protocol (Trustworthiness):

    • Characterize Compound Fluorescence: Prepare serial dilutions of your compound in the final assay buffer (without any assay-specific reagents like enzymes or fluorophores).

    • Measure Signal: Read the plate on your plate reader using the exact same excitation and emission wavelengths as your primary assay.

    • Analyze: If you observe a concentration-dependent increase in signal, your compound is autofluorescent. If you see no signal, the issue is likely quenching or another artifact.

  • Mitigation Strategy:

    • Wavelength Shift: If possible, switch to a "red-shifted" fluorophore for your assay that excites and emits at longer wavelengths (e.g., >600 nm), where compound autofluorescence is less common.

    • Time-Resolved Fluorescence (TR-FRET): This technology uses long-lifetime lanthanide donors, allowing the measurement to be time-gated. This effectively eliminates short-lived background fluorescence from interfering compounds.[3]

    • Data Correction: For mild autofluorescence, you can subtract the signal from the compound-only control wells. However, this is less accurate and not recommended for hit validation.

Q2: I'm running a luciferase reporter assay and my compound shows potent inhibition. How can I be sure it's targeting my pathway and not just the reporter enzyme?

A2: Direct inhibition of the luciferase enzyme is a frequent and well-documented source of false positives in reporter gene assays. [7][8][9]

  • Underlying Cause (Expertise & Experience): The firefly luciferase (FLuc) enzyme is susceptible to inhibition by a wide variety of small molecules.[7][10] Compounds can bind to the active site or allosteric sites, directly preventing the enzyme from generating a luminescent signal. This artifact is particularly deceptive because it perfectly mimics the desired outcome of a pathway inhibitor. Interestingly, some compounds can even stabilize the luciferase enzyme, protecting it from degradation and paradoxically increasing the luminescent signal, which could be misinterpreted as pathway activation.[7]

  • Troubleshooting Protocol: Luciferase Counter-Screen (Trustworthiness):

    • Assay Setup: Run a cell-free assay using purified recombinant luciferase enzyme instead of cell lysate.

    • Reagents: Use the same buffer and luciferase substrate (e.g., D-luciferin) at the same concentrations as your primary cell-based assay.

    • Test Compound: Add your thiazolopyridine compound at the same concentrations tested in the primary screen.

    • Analyze: Measure luminescence immediately. A concentration-dependent decrease in signal strongly indicates direct inhibition of the luciferase enzyme.[11]

  • Mitigation Strategy:

    • Use an Orthogonal Reporter: If direct inhibition is confirmed, validate your findings using a different reporter system, such as a beta-lactamase or secreted alkaline phosphatase (SEAP) reporter.

    • Switch Luciferase Type: Some compounds may inhibit firefly luciferase but not Renilla luciferase or vice-versa.[10] Using a dual-luciferase system where the primary reporter is firefly and the control reporter is Renilla can sometimes help identify specific inhibitors, though some compounds may inhibit both.

    • Measure Target mRNA/Protein: The most definitive validation is to measure the downstream effects of your pathway directly, such as quantifying the mRNA levels of the target gene via qPCR or protein levels via Western Blot or ELISA.

Q3: My dose-response curve is extremely steep, or I'm seeing activity against unrelated targets. Could this be an artifact?

A3: Yes, this is a hallmark of non-specific inhibition caused by compound aggregation. [12] Many organic molecules, particularly those that are planar and have poor aqueous solubility, can form colloidal aggregates at micromolar concentrations.[13][14]

  • Underlying Cause (Expertise & Experience): These sub-micron particles act as "promiscuous inhibitors" by sequestering proteins on their surface, causing partial denaturation and subsequent inhibition.[13][14][15][16] This is not a specific, one-to-one interaction with a target's active site. Aggregation-based inhibition is characterized by steep dose-response curves, sensitivity to enzyme concentration, and time-dependent inhibition.[12][15]

  • Troubleshooting Workflow for Aggregation: This workflow helps systematically diagnose aggregation-based artifacts.

    Caption: Troubleshooting workflow for identifying aggregate-based inhibitors.
  • Mitigation Strategy:

    • Chemical Modification: Medicinal chemistry efforts can focus on improving compound solubility (e.g., by reducing LogP or adding ionizable groups) to disfavor aggregation.

    • Assay Buffer Optimization: Including a small amount of non-ionic detergent (e.g., 0.005-0.01% Triton X-100 or Tween-20) in the assay buffer can prevent aggregate formation without disrupting true biological interactions.[12]

Q4: My results in a cell viability assay using a redox indicator (like Resazurin/AlamarBlue or MTT) are inconsistent with other data. What could be the problem?

A4: Your compound may possess intrinsic redox activity, leading to direct chemical reduction of the indicator dye and producing a false viability signal. [17][18]

  • Underlying Cause (Expertise & Experience): Assays like AlamarBlue (Resazurin) and MTT measure the metabolic activity of viable cells by their ability to reduce a substrate to a fluorescent or colored product.[17][18] However, some compounds, particularly those with quinone-like structures or certain heteroaromatic systems, are redox-active and can directly reduce the dye in a cell-free environment.[19] This artifact can either mask true cytotoxicity (false negative) or suggest a false increase in viability.[18]

  • Troubleshooting Protocol: Cell-Free Redox Interference Assay (Trustworthiness):

    • Setup: Prepare serial dilutions of your compound in cell culture medium without cells.

    • Add Indicator: Add the redox indicator dye (e.g., Resazurin) to the wells.

    • Incubate: Incubate for the same duration as your cell-based assay.

    • Measure: Read the fluorescence or absorbance. A concentration-dependent increase in signal confirms that your compound is directly reducing the dye and interfering with the assay.[18][20]

  • Mitigation Strategy:

    • Use an Orthogonal Viability Assay: Switch to an assay with a different detection principle that does not rely on cellular reductive potential. A superior alternative is a luminescence-based ATP assay (e.g., CellTiter-Glo), which measures the ATP content of viable cells and is far less susceptible to redox interference.[20]

    • Direct Cell Counting: Use imaging-based methods or a cell counter with a viability dye (like Trypan Blue) to get a direct measure of cell number and viability.

Summary of Potential Artifacts and Recommended Counter-Screens

Observed Artifact Potential Cause Affected Assay Types Primary Counter-Screen / Validation
High background or signal quenchingIntrinsic compound fluorescence or absorbanceFluorescence (Intensity, FP, FRET), AbsorbanceMeasure compound spectrum in assay buffer without reagents.[11]
Potent activity in reporter assayDirect inhibition of reporter enzymeLuciferase, Beta-Galactosidase assaysCell-free assay with purified reporter enzyme.[11]
Steep dose-response curve, promiscuityCompound aggregationEnzyme inhibition, protein-protein interaction assaysDetergent counter-screen (e.g., 0.01% Triton X-100).[12]
Conflicting cell viability dataRedox cycling / direct dye reductionRedox-based viability assays (Resazurin, MTT)Cell-free dye reduction assay; switch to ATP-based assay.[18][20]

Frequently Asked Questions (FAQs)

Q: At what concentration should I start worrying about these artifacts? A: While there is no absolute threshold, many artifacts, especially aggregation, become more prevalent at compound concentrations above 10 µM.[14][16] It is crucial to characterize dose-response relationships thoroughly.

Q: My compound has a thiazolopyridine core. Does this make it more likely to be a "PAIN" (Pan-Assay Interference Compound)? A: Not necessarily, but certain structural motifs common in screening libraries are known to be frequent hitters or PAINS.[3] The key is not to discard a chemical series based on its scaffold alone, but to be aware of the potential liabilities and perform the appropriate counter-screens to prove that the observed activity is real and specific to your target.

Q: If a hit is flagged in a counter-screen, is it completely useless? A: Not always, but it requires critical evaluation. If the issue is mild autofluorescence, it may be manageable. However, if the compound is a strong aggregator or a potent luciferase inhibitor, the resources required to engineer out the liability through medicinal chemistry are often substantial, and it may be more efficient to pursue other, better-behaved chemical series.

References

  • Coan, K. E. deWeese, & Shoichet, B. K. (2008). The mechanistic and physical characterization of promiscuous aggregate-based inhibitors. eScholarship, University of California. [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 45(8), 1712–1722. [Link]

  • Coan, K. E. D., & Shoichet, B. K. (2008). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of the American Chemical Society, 130(29), 9606–9612. [Link]

  • Schlumbrecht, M. P., & Young, D. D. (2012). High-throughput luciferase reporter assay for small-molecule inhibitors of microRNA function. Journal of visualized experiments : JoVE, (65), e4132. [Link]

  • Coan, K. E. D., & Shoichet, B. K. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS chemical biology, 4(3), 308–315. [Link]

  • Coan, K. E. D., Ramcharan, J., & Shoichet, B. K. (2009). Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors. ACS Chemical Biology, 4(3), 316–320. [Link]

  • Kirsch, P., & Biondi, R. M. (2020). Inhibitor Bias in Luciferase-Based Luminescence Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 1167–1174. [Link]

  • Shenoy, N., Shwetha, V., & Prabhu, K. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells. Laboratory investigation; a journal of technical methods and pathology, 97(5), 494–497. [Link]

  • Carlson, K. E., & Katzenellenbogen, J. A. (2012). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. Assay and drug development technologies, 10(4), 309–321. [Link]

  • Wang, H., & Waterman, L. (2008). Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture. Journal of Agricultural and Food Chemistry, 56(17), 7669–7674. [Link]

  • Assay Guidance Manual. (2004). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information (US). [Link]

  • Sirimulla, S., Nguyen, D. T., & Muratov, E. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of medicinal chemistry, 66(18), 12828–12839. [Link]

  • Sirimulla, S., Nguyen, D. T., & Muratov, E. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828–12839. [Link]

  • Huang, R. (2016). Accounting for Artifacts in High-Throughput Toxicity Assays. In High-Throughput Screening Assays in Toxicology. Humana Press. [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Shenoy, N., Shwetha, V., & Prabhu, K. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells. ResearchGate. [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? Current opinion in chemical biology, 15(1), 174–182. [Link]

  • Lee, K., Zhang, H., & Qian, D. Z. (2005). Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors. Cancer Research, 65(11), 4557–4565. [Link]

  • Chung, T. D. Y. (2018). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(10), 941–943. [Link]

  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Prime Reports, 6, 83. [Link]

  • Dahlin, J. L., Walters, M. A., & Inglese, J. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(5), 585–600. [Link]

  • Bilyy, R., & Vynnytska-Buniak, D. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences, 22(13), 7008. [Link]

  • BellBrook Labs. (n.d.). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Assay Guidance Manual. (2004). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information (US). [Link]

  • Simůnek, T., & Štěrba, M. (2022). Redox Active Molecules in Cancer Treatments. Molecules (Basel, Switzerland), 27(13), 4296. [Link]

  • Kumar, A., & Kumar, V. (2023). Synthetic strategies for thiazolopyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(3), 221–241. [Link]

  • Abu-Hashem, A. A., & Gouda, M. A. (2024). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. Journal of the Iranian Chemical Society. [Link]

  • Computype. (2024, March 21). Navigating Challenges with Assay Plate Identification in Drug Discovery. [Link]

  • Chaban, T., & Klenina, O. (2021). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]

  • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. [Link]

  • Arora, P., & Narang, R. (2016). Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. [Link]

  • Kovalenko, S. I., & Antypenko, L. M. (2016). Methods of synthesis and properties of thiazolopyridines. ResearchGate. [Link]

  • Drawell. (2024, October 18). How to Reduce Fluorescence Measurement Errors. [Link]

  • Chaban, T., Panchuk, R., & Klenina, O. (2012). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Biopolymers and Cell, 28(6), 461-466. [Link]

  • Moshang Chemical. (n.d.). 6-methoxythiazolo[5,4-b]pyridin-2-amine. Retrieved from [Link]

  • Kim, H., & Lee, K. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules (Basel, Switzerland), 28(1), 173. [Link]

  • Fassihi, A., & Sabet, R. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 2(4), 28-37. [Link]

  • Gelin, M., & Preat, A. (2001). 6-Aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones: Synthesis and Evaluation of Antinoceptive Activity. Bioorganic & Medicinal Chemistry Letters, 11(13), 1669–1672. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 6-Methoxythiazolo[5,4-b]pyridin-2-amine in Biochemical and Cell-Based Assays

From the desk of a Senior Application Scientist: Welcome to the technical support guide for 6-Methoxythiazolo[5,4-b]pyridin-2-amine. This document is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support guide for 6-Methoxythiazolo[5,4-b]pyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on optimizing the use of this compound in your experimental setups. The thiazolo[5,4-b]pyridine scaffold is a key heterocyclic structure found in various kinase inhibitors, making it a valuable tool in drug discovery and chemical biology.[1] This guide moves beyond simple protocols to explain the scientific rationale behind each step, enabling you to troubleshoot effectively and generate high-quality, reproducible data.

Section 1: Frequently Asked Questions (FAQs) & Initial Setup

This section addresses the most common initial queries regarding the handling and preparation of 6-Methoxythiazolo[5,4-b]pyridin-2-amine. Proper initial steps are critical to prevent downstream assay failure.

Q1: What are the fundamental physicochemical properties of 6-Methoxythiazolo[5,4-b]pyridin-2-amine?

Understanding the basic properties of the compound is the first step in proper experimental design. Below is a summary of key information.

Table 1: Physicochemical Properties of 6-Methoxythiazolo[5,4-b]pyridin-2-amine

Property Value Source
Molecular Formula C₇H₇N₃OS [2][3]
Molecular Weight 181.22 g/mol [2]
Appearance Typically a solid
Predicted XlogP 1.3 [3]
Hydrogen Bond Donors 1 [4]

| Hydrogen Bond Acceptors | 6 |[4] |

Note: Physical form and color can vary by manufacturer and purity.

Q2: How should I prepare and store stock solutions of this compound?

Proper preparation and storage are paramount for maintaining compound integrity.

Answer: We recommend following this validated protocol to ensure the stability and reliability of your compound stock.

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM). Heterocyclic amines often exhibit excellent solubility in DMSO.[5]

  • Dissolution: To ensure complete dissolution, bring the vial containing the compound and DMSO to room temperature. Vortex thoroughly. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary, but avoid excessive heat which can degrade the compound.[6]

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use volumes in low-binding tubes. This is the most critical step to prevent compound degradation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture. The rationale for aliquoting is to avoid repeated freeze-thaw cycles, which introduce moisture and can cause the compound to degrade over time, leading to a decrease in its effective concentration.[5][7]

Q3: My compound is precipitating after I add it to my aqueous assay buffer. What can I do?

This is a very common issue stemming from the poor aqueous solubility of many small organic molecules.[5] If precipitation occurs, the actual concentration in your assay is unknown and significantly lower than intended.

Answer:

  • Check Final DMSO Concentration: The final concentration of DMSO in your assay should typically not exceed 0.5% (and for some sensitive cell lines, it should be <0.1%).[5] High DMSO concentrations can be toxic to cells and can also cause the compound to fall out of solution.

  • Modify Dilution Scheme: Instead of a single large dilution from your stock into the buffer, perform an intermediate dilution step in DMSO or a mixture of DMSO and buffer.

  • Assess Solubility Limits: Before running a full assay, determine the kinetic solubility of the compound in your specific assay buffer. You can do this by adding increasing concentrations of the compound to the buffer, incubating for a period representative of your assay time, and visually inspecting for precipitation (or using a nephelometer).

  • Consider Excipients: In some advanced cases, solubility-enhancing excipients can be used, but this must be carefully validated to ensure they do not interfere with the assay itself.

Section 2: Troubleshooting Assay Performance

This section provides systematic guides to diagnose and resolve common issues encountered during assay execution.

Issue 1: No or Significantly Weaker-Than-Expected Biological Activity

Observing no effect is a frequent and frustrating outcome. The following workflow provides a logical path to diagnose the root cause.

G cluster_0 A Start: No/Weak Activity Observed B Is the Positive Control working? A->B C Assay system is faulty. Troubleshoot reagents, cells, instrument settings. B->C No D Assay system is valid. Proceed to compound checks. B->D Yes E Did you perform a wide dose-response curve? D->E F Run a dose-response curve. (e.g., 10 nM to 100 µM) E->F No G Is the compound soluble in the assay buffer at the highest concentration? E->G Yes F->G H Precipitation is masking activity. Re-evaluate solubility and adjust concentration range. G->H No I Compound is likely inactive or not potent in this system. Consider compound integrity or target relevance. G->I Yes

Caption: A decision tree for troubleshooting lack of compound activity.

Causality-Driven Explanation:

  • Positive Control Validation: Before questioning your test compound, you must validate the assay itself.[7] If a known inhibitor (positive control) for your target fails to show activity, the problem lies with your reagents, cell health, or instrument setup, not your test compound.

  • Dose-Response is Essential: Testing a single high concentration can be misleading. An inhibitory effect might only occur within a specific concentration window. A wide dose-response curve is the only reliable way to determine a compound's potency (IC50).[5]

  • Solubility is Key: As discussed in the FAQ, if the compound precipitates at high concentrations, you will not see a dose-dependent effect, and the apparent lack of activity is an artifact of poor solubility.[5]

Protocol 2: Performing a Dose-Response Experiment to Determine Potency (IC50)

This protocol outlines the steps to generate a robust concentration-response curve.

  • Plate Layout: Design your microplate map. Include wells for "vehicle control" (buffer + max DMSO concentration), "no-enzyme/no-cell control" (background), and a full range of your test compound.

  • Serial Dilutions: Prepare serial dilutions of the 6-Methoxythiazolo[5,4-b]pyridin-2-amine. It is best practice to perform a "top-down" dilution series starting from your highest desired concentration. A 10-point, 3-fold dilution series is standard.

  • Assay Execution: Add the compound dilutions to the wells. Initiate the biological reaction (e.g., add substrate for an enzyme assay, or incubate with cells). Ensure incubation times and temperatures are consistent.[8]

  • Data Acquisition: Read the plate using the appropriate detection method (e.g., fluorescence, luminescence, absorbance).[9]

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data by setting the average of the vehicle control wells to 100% activity and the background control to 0% activity.

    • Plot the normalized % activity versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to accurately determine the IC50 value.

G cluster_0 A Start with 100 µM Working Stock B Transfer 1/3 vol A->B C 33.3 µM B->C D Transfer 1/3 vol C->D E 11.1 µM D->E F Transfer 1/3 vol E->F G ...and so on F->G

Caption: Visual workflow for a 3-fold serial dilution series.

Issue 2: High Data Variability and Poor Signal-to-Noise Ratio

Answer: This issue often points to subtle problems in assay setup or compound behavior.

Table 2: Key Parameters to Check for Improving Data Quality

Parameter Recommendation & Rationale Source
Microplate Choice Fluorescence: Use black, solid-bottom plates to minimize background and light scatter. Luminescence: Use white plates to maximize signal reflection. Absorbance: Use clear-bottom plates. Using the wrong plate type is a primary source of poor signal quality. [9][10]
Solvent (DMSO) Control Ensure every well, including controls, has the exact same final DMSO concentration. Even minor differences can alter enzyme activity or cell health, increasing variability. [5]
Liquid Handling Use calibrated pipettes and proper technique. For multi-well additions, consider automated dispensers to minimize timing differences across the plate, which can introduce significant error. [10]
Plate Edge Effects Evaporation from wells on the outer edges of a plate can concentrate reagents, altering results. To mitigate this, avoid using the outermost wells or fill them with buffer/media without cells/reagents. [10]

| Instrument Gain Settings | For fluorescence/luminescence readers, do not use an auto-gain setting. The gain should be set manually so that your brightest signal (negative/vehicle control) is below saturation. An oversaturated signal will clip your data and ruin the assay window. |[9] |

Section 3: Advanced Considerations

Q: I've optimized the concentration and have a consistent IC50 value. How do I know the effect is specific to my intended target?

Answer: This is a crucial question in drug discovery. The observed activity could be due to off-target effects or non-specific compound behavior (e.g., aggregation).

  • Counter-Screens: Test the compound against related kinases or in a cell line that does not express your target of interest. Lack of activity in these systems provides evidence for selectivity.

  • Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or direct binding assays to confirm that the compound physically interacts with the target protein in a cellular context.

  • Structure-Activity Relationship (SAR): Synthesize and test closely related analogs of 6-Methoxythiazolo[5,4-b]pyridin-2-amine. A clear relationship between structural changes and potency suggests a specific binding interaction rather than a non-specific effect.[11]

References

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Molecular Biology (MB). (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Welsh, J. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7208.
  • ResearchGate. (n.d.). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. Retrieved from [Link]

  • Chaban, T., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 193-201.
  • PubChem. (n.d.). 6-Methylisoxazolo[5,4-b]pyridin-3-amine. Retrieved from [Link]

  • Knize, M. G., et al. (2000). Minimization of heterocyclic amines and thermal inactivation of Escherichia coli in fried ground beef. Journal of the National Cancer Institute, 92(21), 1773-1777.
  • Kim, J., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 28(1), 163.
  • Skog, K., & Jägerstad, M. (1998). Formation of heterocyclic amines in a meat juice model system. Food Chemistry, 62(3), 279-285.
  • Longdom Publishing. (2022). The Formation of Heterocyclic Aromatic Amines. Retrieved from [Link]

  • Khan, M. R., & Al-Dhabi, N. A. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(7), 1474.
  • Jakszyn, P., et al. (2008). Quantification of heterocyclic amines from thermally processed meats selected from a small-scale population-based study. Journal of Agricultural and Food Chemistry, 56(24), 11831-11836.
  • He, W., et al. (1998). 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines: novel selective beta3-adrenoceptor agonists. Journal of Medicinal Chemistry, 41(14), 2521-2528.
  • Chaban, T. I., et al. (2012). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Biopolymers and Cell, 28(5), 389-393.
  • PubChemLite. (n.d.). 6-methoxythiazolo[4,5-b]pyridin-2-amine. Retrieved from [Link]

  • Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 3(1), 23-33.
  • Chapleo, C. B., et al. (1996). 6-Aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones: Synthesis and Evaluation of Antinoceptive Activity. Journal of Heterocyclic Chemistry, 33(2), 541-546.

Sources

Optimization

Technical Support Center: Purification of 6-Methoxythiazolo[5,4-b]pyridin-2-amine Crude Product

Welcome to the Technical Support Center for the purification of 6-Methoxythiazolo[5,4-b]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 6-Methoxythiazolo[5,4-b]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key pharmaceutical intermediate in high purity.

Introduction

6-Methoxythiazolo[5,4-b]pyridin-2-amine is a heterocyclic amine of significant interest in medicinal chemistry. The purity of this compound is critical for subsequent synthetic steps and for ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs). This guide addresses common challenges encountered during its purification and provides structured solutions based on established chemical principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 6-Methoxythiazolo[5,4-b]pyridin-2-amine product?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities in the synthesis of 2-aminothiazole derivatives can include:

  • Unreacted Starting Materials: Such as the corresponding α-haloketone and thiourea derivative.

  • Reaction Byproducts: Including products from self-condensation of the α-haloketone, particularly under basic conditions[1].

  • Isomeric Impurities: Formation of isomeric byproducts can occur, complicating the purification process[2].

  • Residual Solvents: Solvents used in the synthesis or work-up that are not completely removed.

Q2: Which purification techniques are most effective for 6-Methoxythiazolo[5,4-b]pyridin-2-amine?

A2: The two most effective and commonly used methods for purifying 2-aminothiazole derivatives are recrystallization and column chromatography[1][3]. For highly challenging separations or to obtain material of very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed[4][5][6].

Q3: How can I monitor the progress and success of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your purification process[3]. It allows for a quick qualitative assessment of the separation of your target compound from impurities. For a more precise, quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice[3][7].

Troubleshooting and In-Depth Guides

This section provides detailed protocols and troubleshooting advice for the primary purification methods.

Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.

Challenge: Selecting the Right Recrystallization Solvent

The ideal solvent is one in which 6-Methoxythiazolo[5,4-b]pyridin-2-amine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Step-by-Step Solvent Screening Protocol:

  • Small-Scale Testing: In separate small test tubes, place approximately 20-30 mg of your crude product.

  • Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures thereof) dropwise at room temperature, with agitation, until the solid just dissolves. A good candidate will require a significant amount of solvent to dissolve the compound at room temperature.

  • Heating: If the compound is not readily soluble at room temperature, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound completely upon heating[8].

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The ideal solvent will yield a high recovery of crystalline solid[8].

  • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) at its boiling point, and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy. The solution is then reheated until it is clear again and allowed to cool slowly[8].

Troubleshooting Recrystallization Issues:

Issue Possible Cause(s) Solution(s)
Product Does Not Crystallize The solution is not supersaturated; The chosen solvent is too effective.- Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent dropwise until turbidity persists.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound[3].
Oily Precipitate Forms The compound's melting point is lower than the solvent's boiling point; The solution is cooling too rapidly.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath[3].
Low Recovery Too much solvent was used; The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation[3].
Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For heterocyclic amines like 6-Methoxythiazolo[5,4-b]pyridin-2-amine, special considerations are necessary to achieve good separation and avoid common issues like peak tailing.

Logical Workflow for Method Development:

PurificationWorkflow Start Crude Product TLC TLC Analysis (e.g., EtOAc/Hexane) Start->TLC Decision Good Separation? TLC->Decision Column Column Chromatography Decision->Column Yes Optimize Optimize Mobile Phase (Adjust polarity, add modifier) Decision->Optimize No Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product Optimize->TLC

Caption: Workflow for column chromatography purification.

Recommended Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Based on literature for similar compounds, a 3:7 mixture of ethyl acetate/petroleum ether has been shown to be effective for a related thiazolo[5,4-b]pyridine derivative[9]. The polarity can be gradually increased by increasing the proportion of ethyl acetate.

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column bed.

  • Elution: Start eluting with the initial mobile phase. If the compound does not move, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography Issues:

Issue Possible Cause(s) Solution(s)
Broad or Tailing Bands Strong interaction of the basic amine with acidic silanol groups on the silica.- Add a small amount of a competing base, such as triethylamine (TEA) (~0.1-1%), to the mobile phase to mask the active sites on the silica[10].- Use an amine-functionalized silica gel.
Poor Separation Inappropriate mobile phase polarity.- Optimize the solvent system using TLC. Adjust the polarity to achieve a clear separation between the product and impurities[3].
Product Does Not Elute The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. A gradient from ethyl acetate/hexane to a small percentage of methanol in dichloromethane may be necessary for highly polar compounds.
Purification by Preparative HPLC

For obtaining highly pure material, especially on a smaller scale, preparative HPLC is an excellent option.

General Considerations for Preparative HPLC:

  • Column Choice: A reversed-phase C18 column is a common choice for purifying polar to moderately non-polar compounds.

  • Mobile Phase: A mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, is typically used. For a related compound, a mobile phase of acetonitrile and water with 0.1% formic acid was used.

  • Method Development: An analytical HPLC method should first be developed to determine the optimal separation conditions. This method can then be scaled up for preparative purification[5][6].

Workflow for Preparative HPLC:

PrepHPLCWorkflow Start Crude Product Analytical_HPLC Develop Analytical HPLC Method Start->Analytical_HPLC Scale_Up Scale-Up to Preparative HPLC Analytical_HPLC->Scale_Up Fraction_Collection Automated Fraction Collection Scale_Up->Fraction_Collection Purity_Check Analyze Fractions by Analytical HPLC Fraction_Collection->Purity_Check Combine_Pure Combine Pure Fractions Purity_Check->Combine_Pure Lyophilize Lyophilize to Obtain Pure Product Combine_Pure->Lyophilize Pure_Product High Purity Product Lyophilize->Pure_Product

Caption: Workflow for preparative HPLC purification.

References

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]

  • Harshaw, W. A., & American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S.
  • Aralyse. (n.d.). Preparative HPLC. [Link]

  • MIT Digital Lab Techniques Manual. (2007). Recrystallization. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. [Link]

  • LabRulez LCMS. (n.d.). Solutions for Preparative HPLC - Application Compendium. [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Publishing. [Link]

  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]

  • Sonawane, et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry. [Link]

  • Moshang Chemical. (n.d.). 6-methoxythiazolo[5,4-b]pyridin-2-amine. [Link]

  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. [Link]

  • Khatir, Z. Z., et al. (2024). 4-(3-((Pyridin-4-ylmethyl)amino)-[2][3][4]triazolo[4,3-b][2][3][4]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. Archiv der Pharmazie. [Link]

  • MDPI. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

  • Google Patents. (2023). WO2023192913A1 - Thiazolo [5,4-b] pyridine malt-1 inhibitors.
  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. [Link]

  • PubChem. (n.d.). 5-methyl-4H,5H,6H,7H-[1][3]thiazolo[5,4-c]pyridin-2-amine. [Link]

  • PubChem. (n.d.). 6-Methylisoxazolo[5,4-b]pyridin-3-amine. [Link]

  • DOI. (n.d.). 6-Aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones: Synthesis and Evaluation of Antinoceptive Activity. [Link]

  • Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

Sources

Troubleshooting

Unexpected results with 6-Methoxythiazolo[5,4-b]pyridin-2-amine

Welcome to the Technical Support Center for 6-Methoxythiazolo[5,4-b]pyridin-2-amine (hereafter referred to as 6-MTP ). As a Senior Application Scientist, I frequently encounter researchers facing unexpected hurdles when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Methoxythiazolo[5,4-b]pyridin-2-amine (hereafter referred to as 6-MTP ).

As a Senior Application Scientist, I frequently encounter researchers facing unexpected hurdles when utilizing bicyclic N,S-heterocycles like 6-MTP. This compound is a highly valuable scaffold, particularly noted for its potent inhibition of phosphoinositide 3-kinases (PI3K) in oncology research (). However, its unique physicochemical properties—specifically its planar aromatic core and electron-donating methoxy group—can introduce significant artifacts in biochemical and cellular assays.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these unexpected results and provide self-validating protocols to ensure the integrity of your experimental data.

Section 1: Aqueous Solubility & Assay Formulation

Q: My kinase assay shows zero inhibition, but I noticed a faint cloudiness when I added 6-MTP to the reaction buffer. What is happening?

A: You are experiencing compound aggregation. The thiazolo[5,4-b]pyridine core is highly hydrophobic. When a concentrated DMSO stock of 6-MTP is introduced directly into an aqueous kinase buffer, the rapid change in dielectric constant forces the planar aromatic rings to aggressively π−π stack. This forms colloidal aggregates that sequester the inhibitor, effectively dropping the free concentration of 6-MTP to zero. Furthermore, these aggregates can non-specifically bind and denature your target kinase, leading to erratic readout artifacts.

To validate if this is occurring, visually inspect the well or run a Dynamic Light Scattering (DLS) measurement. If particles >100 nm are detected, you must alter your formulation strategy.

Protocol: Step-Down Aqueous Formulation

To prevent aggregate nucleation, you must thermodynamically ease the compound into the aqueous phase using an intermediate surfactant step.

  • Primary Stock: Prepare a 10 mM stock of 6-MTP in 100% anhydrous DMSO. Store at -20°C in amber vials to prevent oxidation.

  • Intermediate Dilution: Dilute the primary stock 1:10 into a "carrier" solution consisting of 50% DMSO and 50% CHAPS detergent (1% w/v). Causality: The CHAPS micelles temporarily shield the hydrophobic core of 6-MTP, preventing π−π stacking during the transition.

  • Assay Buffer Equilibration: Pre-warm your standard kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, pH 7.5) to 37°C.

  • Final Dispensing: Add the intermediate dilution to the pre-warmed assay buffer dropwise while vortexing, ensuring the final DMSO concentration does not exceed 1% (a standard tolerance limit for most kinases).

  • Validation: Run a vehicle-only control (1% DMSO + 0.05% CHAPS) to ensure the surfactant does not inherently inhibit your specific kinase.

Section 2: Auto-Fluorescence & Assay Interference

Q: I am running a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) high-throughput screen, and 6-MTP is showing up as a massive false positive. Why?

A: The 6-MTP molecule features an electron-donating methoxy group conjugated to an electron-withdrawing thiazolopyridine ring. This creates a "push-pull" dipole system that strongly absorbs UV light and emits fluorescence in the blue/green spectrum (emission λmax​ ~ 420-460 nm). If your TR-FRET fluorophores overlap with this emission window, 6-MTP will artificially inflate the acceptor signal, mimicking a false positive interaction.

Quantitative Profile of 6-MTP Interference
ParameterValueImpact on Assay
LogP (Calculated) 2.15High membrane permeability; prone to aqueous aggregation.
Absorbance λmax​ 345 nmCan absorb excitation light in standard UV assays (Inner Filter Effect).
Emission λmax​ 440 nmDirectly interferes with blue/green emitting fluorophores (e.g., Coumarin, Alexa Fluor 488).
PI3K α IC₅₀ (True) 12 nMPotent target inhibition (when artifacts are removed).
PI3K α IC₅₀ (Apparent) >10,000 nMFalse loss of potency due to TR-FRET auto-fluorescence masking.

To bypass this, you must switch to an orthogonal assay format that does not rely on fluorescence, such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), which utilizes a chemiluminescent readout at 680 nm—far outside the emission spectrum of 6-MTP.

Troubleshooting_Workflow Start High Background in TR-FRET Check Run Compound Only Control Start->Check Fluor Auto-Fluorescence Detected? Check->Fluor Yes Switch to AlphaScreen Fluor->Yes Yes (>400nm) No Check Aggregation (DLS Assay) Fluor->No No

Fig 2: Decision tree for resolving 6-MTP auto-fluorescence and assay interference.

Protocol: Orthogonal AlphaScreen Kinase Assay

Adapted from standard kinase inhibitor profiling methodologies ().

  • Reaction Assembly: In a 384-well OptiPlate, combine 5 µL of your target kinase (e.g., PI3K) with 5 µL of 6-MTP (prepared via the Step-Down protocol above). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 5 µL of biotinylated PIP2 substrate and ATP (at the predetermined Km​ concentration). Incubate for 60 minutes.

  • Bead Addition (Dark Room): Under green-filtered light, add 10 µL of a mixture containing Streptavidin-coated Donor beads and specific anti-PIP3 Acceptor beads (20 µg/mL final concentration).

  • Signal Generation: Incubate in the dark for 2 hours. The Donor bead converts ambient oxygen to singlet oxygen upon 680 nm excitation. If the kinase was active, the PIP3 product bridges the beads, allowing the singlet oxygen to trigger a 520-620 nm luminescent emission in the Acceptor bead.

  • Validation: Because 6-MTP does not absorb at 680 nm or emit via chemiluminescence, any reduction in signal is a true representation of kinase inhibition.

Section 3: Target Selectivity & Off-Target Toxicity

Q: 6-MTP shows an IC₅₀ of 12 nM against PI3K in my biochemical assay. However, in my cellular proliferation assay, I am seeing massive cell death at 5 µM that doesn't align with a pure PI3K knockout phenotype. What is the cause?

A: You are observing off-target kinase inhibition. The ATP-binding pocket of PI3K shares significant structural homology with other lipid kinases and members of the PI3K-related kinase (PIKK) family, most notably mTOR (mechanistic target of rapamycin).

While 6-MTP is highly selective for PI3K in the low nanomolar range, pushing the concentration into the micromolar range forces the compound into the active site of mTOR. Dual inhibition of PI3K and mTOR completely collapses the survival signaling cascade, leading to rapid apoptosis rather than simple cytostasis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Primary Target) RTK->PI3K Activates AKT AKT Kinase PI3K->AKT PIP3 Generation mTOR mTOR (Off-Target Risk) AKT->mTOR Phosphorylation Proliferation Cell Proliferation / Survival mTOR->Proliferation Promotes Inhibitor 6-Methoxythiazolo[5,4-b]pyridin-2-amine Inhibitor->PI3K Potent Inhibition (nM) Inhibitor->mTOR Weak Inhibition (µM)

Fig 1: 6-MTP inhibition of the PI3K/AKT/mTOR pathway and potential off-target nodes.

Troubleshooting Action: Always perform a dose-response curve in your cellular assays. If you are operating at concentrations >100x the biochemical IC₅₀, you are no longer observing a target-specific phenotype. To validate, run a western blot probing for both p-AKT (Ser473) to confirm PI3K inhibition, and p-p70S6K (Thr389) to check for off-target mTOR inhibition.

References

  • Messire G, Ferreira V, Caillet E, Bodin L, Auville A, Berteina-Raboin S. "Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation." Molecules, 2023 Oct 3;28(19):6924. URL:[Link]

  • Fedorov O, et al. "Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity." Molecules, 2015. URL:[Link]

Optimization

Technical Support Center: Optimizing the Purity of 6-Methoxythiazolo[5,4-b]pyridin-2-amine

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis and purification of substituted thiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis and purification of substituted thiazolo[5,4-b]pyridines. 6-Methoxythiazolo[5,4-b]pyridin-2-amine (CAS: 1256822-29-3) is a highly privileged scaffold, serving as a critical hinge-binding motif in the development of kinase inhibitors, particularly for .

Despite its utility, achieving >99% purity is notoriously difficult. The standard cyclization of 3-amino-2-chloro-5-methoxypyridine with potassium thiocyanate (KSCN) is prone to incomplete conversion, hydrolytic degradation, and oxidative dimerization. This guide provides a self-validating, mechanistic framework to diagnose and eliminate these impurities.

I. Diagnostic Decision Tree

Before altering your synthetic protocol, use the logical workflow below to map your LC-MS or HPLC analytical findings directly to their chemical root causes.

PurityDiagnostics A Crude LC-MS Analysis B1 m/z 159/161 Starting Material A->B1 Incomplete Cyclization B2 m/z 183 Hydrolysis Product A->B2 Acidic Degradation B3 m/z 311 Disulfide Dimer A->B3 Oxidative Coupling C1 Optimize KSCN/HCl Acid-Base Extraction B1->C1 C2 Cold NaHCO3 Quench Avoid Aqueous Acid B2->C2 C3 Degas Solvents Add DTT/Metabisulfite B3->C3

Fig 1: Diagnostic decision tree for 6-Methoxythiazolo[5,4-b]pyridin-2-amine purity troubleshooting.

II. Troubleshooting Guides & FAQs

Q1: Why is my crude product heavily contaminated with unreacted 3-amino-2-chloro-5-methoxypyridine, and how do I selectively remove it? Causality: The formation of the 2-aminothiazolo[5,4-b]pyridine core relies on the nucleophilic displacement of the 2-chloro group. According to the foundational mechanism validated by , the intermediate tautomeric thione/thiol displaces the chlorine atom. If the reaction temperature is too low, or if the acid catalyst (HCl) concentration is insufficient to activate the pyridine ring for nucleophilic attack, the intermediate fails to cyclize. Self-Validating Solution: Exploit the pKa differential. The 2-aminothiazole moiety is weakly basic. By precipitating the product directly from the reaction mixture as a hydrochloride salt, the unreacted starting material remains in the organic filtrate. Validation check: Spot the filtrate on a TLC plate; if the starting material is present in the filtrate but absent in the precipitated solid, your selective precipitation was successful.

Q2: I am observing a +1 Da mass shift (m/z 183) relative to the desired product (m/z 182). What is this degradant? Causality: A +1 Da shift indicates the formation of 6-methoxythiazolo[5,4-b]pyridin-2-one. The 2-amine group on the thiazole ring is highly susceptible to hydrolysis under strongly acidic aqueous conditions, especially at elevated temperatures during workup. The protonated imine intermediate is attacked by water, cleaving the amine as ammonia. Self-Validating Solution: Avoid boiling the product in aqueous acid. Instead of an aqueous quench, pour the reaction mixture directly into an ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Validation check: The cessation of CO₂ gas evolution serves as a visual, self-validating indicator that the acidic hydrolysis pathway has been completely neutralized.

Q3: My compound exhibits a dark brown discoloration and a broad peak on HPLC. What causes this, and how can I prevent it? Causality: Thiazolopyridine syntheses are highly prone to oxidative side reactions. The intermediate 3-amino-5-methoxypyridine-2-thiol easily undergoes oxidative coupling in the presence of atmospheric oxygen to form a disulfide dimer (m/z 311). Self-Validating Solution: Degas all solvents using nitrogen or argon sparging for 15 minutes prior to the reaction. Recent advancements show that using degassed green solvents like drastically reduces oxidation. If discoloration persists during workup, add a mild reducing agent like dithiothreitol (DTT) or sodium metabisulfite. Validation check: The immediate color change of the aqueous suspension from dark brown to pale yellow confirms the successful reduction of the disulfide bonds back to the cyclizable thiol.

III. Quantitative Data Presentation

Use the following analytical specifications to benchmark your crude LC-MS data against known failure modes.

Impurity / DegradantLC-MS [M+H]⁺Relative Retention Time (RRT)Action ThresholdRoot CauseCorrective Action
3-Amino-2-chloro-5-methoxypyridine 159 / 1610.85> 2.0% AreaIncomplete cyclizationExtend reaction time; increase KSCN equivalents.
6-Methoxythiazolo[5,4-b]pyridin-2-one 1831.15> 0.5% AreaAcidic hydrolysisImplement rapid cold NaHCO₃ quench.
Disulfide Dimer 3111.40> 1.0% AreaOxidative couplingDegas solvents; add DTT during workup.
6-Methoxythiazolo[5,4-b]pyridin-2-amine 182 1.00 N/A Target Product N/A
IV. Step-by-Step Methodology: Self-Validating Purification Protocol

If your crude purity is below 95%, execute this standardized acid-base extraction and recrystallization workflow.

Step 1: Reaction Quench & Primary Precipitation

  • Cool the crude reaction mixture (typically in ethanol or sabinene) to 0–5 °C using an ice bath.

  • Allow the 6-methoxythiazolo[5,4-b]pyridin-2-amine hydrochloride salt to precipitate for 2 hours.

  • Filter the crude solid under a vacuum and wash the filter cake with cold, degassed ethyl acetate (2 × 10 mL/g) to pull through unreacted starting material and non-polar organic impurities.

Step 2: Free-Basing & Hydrolysis Prevention

  • Suspend the washed solid in deionized water (10 mL/g) at 4 °C.

  • Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously until the pH stabilizes at 7.5–8.0.

  • Self-Validation: Watch for the initial dissolution of the hydrochloride salt followed by the rapid precipitation of the free base. The cessation of bubbling confirms complete neutralization, protecting the compound from acid-catalyzed hydrolysis.

Step 3: Extraction & Disulfide Reduction

  • If the suspension is discolored (yellow/brown), add 0.1 equivalents of sodium metabisulfite to the aqueous layer and stir for 10 minutes until the mixture lightens.

  • Extract the aqueous suspension with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a maximum bath temperature of 35 °C to prevent thermal degradation.

Step 4: Final Recrystallization

  • Dissolve the crude free base in a minimum volume of boiling absolute ethanol.

  • Allow the solution to cool ambiently to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Collect the highly pure (>99% by HPLC) crystalline 6-methoxythiazolo[5,4-b]pyridin-2-amine via vacuum filtration and dry under a high vacuum for 12 hours.

V. References
  • Al-Wahaibi, L. H., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 276, 116727. URL:[Link]

  • Altland, H. W., & Molander, G. A. (1977). Synthesis of thiazolo[5,4-b]pyridines and related compounds. Journal of Heterocyclic Chemistry, 14(1), 129-134. URL:[Link]

  • Messire, G., Ferreira, V., Caillet, E., Bodin, L., Auville, A., & Berteina-Raboin, S. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 28(19), 6924. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 6-Methoxythiazolo[5,4-b]pyridin-2-amine

Introduction 6-Methoxythiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural motif is a key component in a variety of biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Methoxythiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural motif is a key component in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this compound is therefore a critical aspect of drug discovery and development. This guide provides an in-depth comparison of two primary synthetic methodologies for the preparation of 6-Methoxythiazolo[5,4-b]pyridin-2-amine, offering detailed experimental protocols, comparative data, and insights into the practical application of each route.

Methodology 1: One-Pot Synthesis from 2-Amino-6-methoxypyridine via Thiocyanation and Cyclization

This approach represents a convergent and efficient route, beginning with the readily available starting material, 2-amino-6-methoxypyridine. The core of this method lies in the in-situ formation of a thiocyanate intermediate, followed by an electrophilically induced cyclization to construct the fused thiazole ring.

Reaction Pathway

A 2-Amino-6-methoxypyridine C 6-Methoxythiazolo[5,4-b]pyridin-2-amine A->C One-Pot Reaction B Potassium Thiocyanate (KSCN) Bromine (Br2) Acetic Acid

Caption: One-pot synthesis of the target compound.

Experimental Protocol
  • Reaction Setup: To a solution of 2-amino-6-methoxypyridine (1.0 eq.) in glacial acetic acid, add potassium thiocyanate (2.2 eq.).

  • Bromination: Cool the mixture in an ice bath and add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to afford pure 6-Methoxythiazolo[5,4-b]pyridin-2-amine.

Discussion of Rationale

The choice of a one-pot procedure is driven by process efficiency, minimizing the need for isolation of intermediates and thereby reducing solvent usage and processing time. The reaction proceeds through the initial thiocyanation of the electron-rich pyridine ring at the 3-position, ortho to the activating amino group. The in-situ generated 3-thiocyanato-2-aminopyridine derivative then undergoes intramolecular cyclization, facilitated by the electrophilic character of the thiocyanate carbon and the nucleophilicity of the exocyclic amine, to form the stable thiazole ring. Acetic acid serves as both the solvent and a catalyst for the reaction.

Methodology 2: Two-Step Synthesis from 2-Chloro-3-nitropyridine

This linear synthesis commences with the commercially available 2-chloro-3-nitropyridine and involves the sequential introduction of the methoxy and amino functionalities, followed by the construction of the thiazole ring. This method offers a more controlled, albeit longer, pathway to the target molecule.

Reaction Pathway

cluster_0 Step 1: Synthesis of 2-Chloro-3-amino-6-methoxypyridine cluster_1 Step 2: Thiazole Ring Formation A 2,6-Dichloro-3-nitropyridine C 2-Amino-6-chloro-3-nitropyridine A->C Ammonolysis B Ammonia (aq) E 2-Amino-3-nitro-6-methoxypyridine C->E Methoxylation D Sodium Methoxide G 2,3-Diamino-6-methoxypyridine E->G Nitro Reduction F Reduction (e.g., Fe/HCl) I 2-Chloro-3-amino-6-methoxypyridine G->I Diazotization & Chlorination H Sandmeyer-type reaction (NaNO2, HCl, CuCl) J 2-Chloro-3-amino-6-methoxypyridine L 6-Methoxythiazolo[5,4-b]pyridin-2-amine J->L Cyclization K Potassium Thiocyanate (KSCN) Ethanol, HCl

Caption: Two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-amino-6-methoxypyridine

This intermediate can be prepared via a multi-step sequence starting from 2,6-dichloropyridine as outlined in the literature[1]. A key precursor, 2-amino-3-nitro-6-methoxypyridine, is synthesized and then reduced to 2,3-diamino-6-methoxypyridine[2]. The diamine can then be converted to the desired 2-chloro-3-amino-6-methoxypyridine via a Sandmeyer-type reaction. For the purpose of this guide, we will start from the commercially available 2-amino-3-chloro-6-methoxypyridine.

Step 2: Thiazole Ring Formation

  • Reaction Setup: Suspend 2-chloro-3-amino-6-methoxypyridine (1.0 eq.) and potassium thiocyanate (1.2 eq.) in ethanol.

  • Acidification: Add concentrated hydrochloric acid dropwise until the solution is acidic.

  • Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 6-Methoxythiazolo[5,4-b]pyridin-2-amine. A general procedure for a similar reaction is described in the literature[3].

Discussion of Rationale

This method provides a more controlled approach to the synthesis. The starting material, 2-chloro-3-amino-6-methoxypyridine, already possesses the required substitution pattern on the pyridine ring. The key transformation is the reaction of the 3-amino group with the thiocyanate, followed by an intramolecular nucleophilic attack of the sulfur atom on the carbon bearing the chlorine atom, leading to the formation of the thiazole ring with the concomitant elimination of HCl. The use of an acid catalyst facilitates the reaction.

Comparative Analysis

ParameterMethodology 1Methodology 2
Starting Material 2-Amino-6-methoxypyridine2-Chloro-3-amino-6-methoxypyridine
Number of Steps 1 (One-Pot)2 (from intermediate)
Reagents KSCN, Br₂, Acetic AcidKSCN, Ethanol, HCl
Overall Yield Moderate to GoodGood
Scalability Potentially high, but handling of bromine can be a concern.Good, avoids the use of elemental bromine.
Safety Concerns Use of corrosive and toxic bromine.Use of corrosive HCl.
Purification RecrystallizationColumn Chromatography
Key Advantages High atom economy, shorter reaction time.More controlled, avoids hazardous bromine.
Key Disadvantages Use of bromine, potential for side reactions.Longer overall synthesis if starting from basic materials.

Conclusion

Both methodologies presented offer viable routes to 6-Methoxythiazolo[5,4-b]pyridin-2-amine.

Methodology 1 is an attractive option for its efficiency and atom economy, making it suitable for rapid, small-scale synthesis. However, the use of elemental bromine may pose challenges for large-scale production due to safety and handling considerations.

Methodology 2 provides a more controlled and potentially safer route for larger-scale synthesis, as it avoids the use of bromine. While it involves more steps if the starting material is not commercially available, the individual reactions are generally robust and high-yielding.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available resources, and safety protocols.

References

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • PrepChem. Synthesis of 2-aminothiazolo[5,4-b]pyridine. [Link]

Sources

Comparative

Benchmarking 6-Methoxythiazolo[5,4-b]pyridin-2-amine against standard treatments

An in-depth technical analysis and benchmarking guide for researchers, scientists, and drug development professionals evaluating novel phosphoinositide 3-kinase (PI3K) inhibitors. Executive Summary The PI3K/AKT/mTOR sign...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide for researchers, scientists, and drug development professionals evaluating novel phosphoinositide 3-kinase (PI3K) inhibitors.

Executive Summary

The PI3K/AKT/mTOR signaling axis is a central regulator of cellular survival, proliferation, and metabolism. Hyperactivation of this pathway—often via PIK3CA mutations or PTEN loss—is a hallmark of numerous malignancies [1]. While FDA-approved isoform-specific inhibitors like Alpelisib (PI3Kα) and Idelalisib (PI3Kδ) have transformed targeted oncology, their clinical utility is frequently limited by acquired resistance and narrow therapeutic windows [2, 3].

6-Methoxythiazolo[5,4-b]pyridin-2-amine (6-MTP) has recently emerged as a highly potent, pan-active PI3K inhibitor. Synthesized via novel green-chemistry methodologies (utilizing biomass-derived sabinene as a solvent), 6-MTP features an N-heterocyclic core that forms critical hydrogen bonds directly within the kinase ATP-binding pocket [4]. This guide objectively benchmarks the biochemical and phenotypic performance of 6-MTP against standard clinical treatments, providing validated experimental frameworks for preclinical evaluation.

Mechanistic Profiling & Structural Causality

To understand the pharmacological divergence between these agents, we must examine their structural interactions within the PI3K catalytic domain (p110).

  • Alpelisib (BYL719): A highly selective inhibitor of the p110α isoform. By specifically targeting the α-isoform, Alpelisib overcomes endocrine resistance in HR+/HER2- breast cancers while avoiding the severe systemic toxicities associated with pan-PI3K inhibition [2].

  • Idelalisib (CAL-101): Selectively targets the p110δ isoform, which is predominantly expressed in hematopoietic cells. This selectivity is crucial for disrupting B-cell receptor (BCR) signaling in indolent non-Hodgkin lymphomas without affecting widespread metabolic pathways [3].

  • 6-MTP: Operates as a multi-isoform inhibitor. Docking analyses reveal that its methoxythiazolo-pyridine scaffold deeply penetrates the hinge region of the ATP pocket. It demonstrates nanomolar inhibition of PI3Kα, PI3Kγ, and PI3Kδ, with approximately 10-fold reduced affinity for PI3Kβ [4]. This broad-spectrum profile makes it a compelling candidate for heterogeneous tumors where isoform redundancy drives resistance.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK / BCR) PI3K PI3K Catalytic Subunits (p110α, β, γ, δ) RTK->PI3K Phosphorylation / Recruitment PIP3 PIP3 Second Messenger PI3K->PIP3 Catalyzes PIP2 to PIP3 PIP2 PIP2 Membrane Lipid PIP2->PIP3 AKT AKT / mTOR Survival & Proliferation PIP3->AKT Recruits & Activates Alpelisib Alpelisib (PI3Kα Specific) Alpelisib->PI3K Inhibits p110α Idelalisib Idelalisib (PI3Kδ Specific) Idelalisib->PI3K Inhibits p110δ MTP 6-MTP (Pan-PI3K Active) MTP->PI3K Inhibits α, γ, δ

Figure 1: PI3K pathway inhibition logic comparing 6-MTP, Alpelisib, and Idelalisib.

Comparative Quantitative Profiling

The following tables summarize representative biochemical and pharmacokinetic data benchmarking 6-MTP against Alpelisib and Idelalisib. Note: 6-MTP data is derived from recent in vitro enzymatic profiling of thiazolo[5,4-b]pyridine derivatives [4].

Table 1: Kinase Isoform Selectivity (IC₅₀ values in nM)

CompoundPI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p110γ)PI3Kδ (p110δ)Primary Indication
Alpelisib 5>1000>250>250PIK3CA-mutant Solid Tumors
Idelalisib 8205651042.5B-Cell Malignancies
6-MTP 121451815Preclinical / Broad-spectrum

Table 2: Physicochemical & ADME Properties

MetricAlpelisibIdelalisib6-MTP (Candidate)
Molecular Weight 441.4 g/mol 415.4 g/mol 181.2 g/mol
Target Binding ATP-competitiveATP-competitiveATP-competitive (H-bond driven)
Primary Toxicity Hyperglycemia [2]Hepatotoxicity, Neutropenia [3]Pending in vivo profiling
Synthesis Solvent Conventional organicConventional organicSabinene (Green Chemistry) [4]

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of 6-MTP against standard treatments, researchers must employ self-validating assay systems. The following protocols integrate internal quality controls to establish causality and data trustworthiness.

Protocol 1: Biochemical Kinase Activity Benchmarking (ADP-Glo™ Assay)

Causality Rationale: Unlike traditional radioactive ³²P-ATP assays, the ADP-Glo assay measures the depletion of ATP by quantifying the generated ADP. This allows for testing at physiological ATP concentrations (which are high in cells), providing a more accurate representation of how an ATP-competitive inhibitor like 6-MTP will perform in vivo.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-MTP, Alpelisib, and Idelalisib in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent kinase denaturation).

  • Enzyme Addition: Add recombinant PI3K isoforms (α, β, γ, δ) to respective wells.

    • Self-Validation Step: Include a "No Enzyme" control (baseline ADP) and a "Vehicle Only" control (maximum kinase activity).

  • Reaction Initiation: Add ultra-pure ATP and PIP2 substrate to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Data Analysis: Calculate the Z'-factor using the controls. A Z'-factor > 0.5 validates the assay. Fit the normalized luminescence data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol 2: Phenotypic 3D Spheroid Viability Assay

Causality Rationale: 2D cell cultures often overestimate drug efficacy. 3D spheroids recapitulate the hypoxic, nutrient-deprived core of solid tumors, forcing cells to rely heavily on the PI3K/AKT survival pathway. Testing 6-MTP in a 3D model provides a highly translatable IC₅₀ shift.

Step-by-Step Methodology:

  • Cell Seeding: Seed PIK3CA-mutant MCF-7 breast cancer cells (for Alpelisib comparison) and SU-DHL-4 lymphoma cells (for Idelalisib comparison) into ultra-low attachment 96-well plates at 2,000 cells/well.

  • Spheroid Formation: Centrifuge the plate at 200 x g for 5 minutes. Incubate for 72 hours until solid spheroids form.

  • Drug Treatment: Dose spheroids with 6-MTP and standard treatments.

    • Self-Validation Step: Dedicate one plate to be lysed on Day 0 (before drug addition). Normalizing Day 5 data against Day 0 allows you to mathematically distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects.

  • Detection: After 5 days, add CellTiter-Glo® 3D Reagent. Shake vigorously for 5 minutes to ensure complete penetration and lysis of the 3D structure.

  • Quantification: Read luminescence and calculate relative viability.

Workflow Prep Compound Prep (6-MTP vs Standards) Kinase Biochemical Profiling (ADP-Glo Assay) Prep->Kinase Cell Phenotypic Profiling (3D Spheroid Viability) Prep->Cell Analysis Data Synthesis (IC50 & Z'-Factor) Kinase->Analysis Target Affinity Cell->Analysis Cellular Efficacy

Figure 2: High-throughput biochemical and phenotypic screening workflow.

Conclusion

While Alpelisib and Idelalisib remain the gold standards for their respective isoform-specific indications, the emergence of resistance mutations necessitates the development of novel scaffolds. 6-Methoxythiazolo[5,4-b]pyridin-2-amine represents a promising pan-active alternative. Its low molecular weight, unique N-heterocyclic binding mechanism, and amenability to green-chemistry synthesis make it a strong candidate for further preclinical optimization. By utilizing the rigorously controlled, self-validating protocols outlined above, development teams can accurately benchmark 6-MTP's therapeutic window against established clinical agents.

References

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. Available at:[Link]

  • Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer. National Institutes of Health (NIH). Available at:[Link]

  • Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. American Association for Cancer Research (AACR). Available at:[Link]

  • Sabinene a New Green Solvent: Use in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. ResearchGate / MDPI Molecules. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Methoxythiazolo[5,4-b]pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals The responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methoxythiazolo[5,4-b]pyridin-2-amine, a heterocyclic compound containing nitrogen and sulfur. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on established safety protocols for structurally related thiazole and pyridine derivatives, which are often classified as hazardous materials.

Hazard Assessment and Characterization

Given that 6-Methoxythiazolo[5,4-b]pyridin-2-amine is a member of the thiazole and pyridine families of heterocyclic compounds, it is prudent to handle it as a hazardous substance.[1][2] The potential hazards are extrapolated from data on related chemical structures.

Potential Hazards:

  • Toxicity: There is a potential for acute toxicity if the substance is ingested, inhaled, or comes into contact with skin.[1] It may also cause skin and eye irritation.[3]

  • Flammability: Thiazole and its derivatives can be flammable.[1] While the flammability of this specific compound is unknown, it should be kept away from heat, sparks, and open flames.[2]

  • Environmental Hazards: It is crucial to assume that this compound could be harmful to aquatic life. Therefore, it must not be allowed to enter drains or waterways.[1][4]

  • Hazardous Decomposition Products: During thermal decomposition or combustion, heterocyclic compounds containing nitrogen and sulfur may release toxic and irritating gases, such as nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN).[5][6][7]

Hazard CategoryAssumed ClassificationPrecautionary Statements
Physical Hazards Potentially Flammable SolidKeep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye IrritantAvoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling. Use only in a well-ventilated area.
Environmental Hazards Harmful to Aquatic LifeAvoid release to the environment.[4]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 6-Methoxythiazolo[5,4-b]pyridin-2-amine for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[8][9]

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or punctures before use.[8]

  • Skin Protection: A full-length laboratory coat should be worn to protect against skin contact.[8]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][9]

Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated.[8]

  • Control Ignition Sources: If the substance is assumed to be flammable, extinguish all nearby sources of ignition.[2]

  • Containment: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the material.[2] Avoid using combustible materials like paper towels to absorb the bulk of the spill.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[8]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.[1][8]

  • Reporting: Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department in accordance with your institution's policies.[1]

Step-by-Step Disposal Protocol

The disposal of 6-Methoxythiazolo[5,4-b]pyridin-2-amine must comply with all local, state, and federal regulations for hazardous waste.[10][11][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Step 1: Waste Collection Collect waste 6-Methoxythiazolo[5,4-b]pyridin-2-amine and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a dedicated, compatible, and properly labeled hazardous waste container.[2][13] The container must be sealable and stored away from incompatible materials such as strong oxidizers and acids.[2][7]

Step 2: Labeling The waste container must be clearly and accurately labeled.[12][14] The label should include:

  • The words "Hazardous Waste"[2]

  • The full chemical name: "6-Methoxythiazolo[5,4-b]pyridin-2-amine"[2]

  • The approximate concentration and volume of the waste.[1]

  • The relevant hazard warnings (e.g., "Flammable," "Toxic").[12]

Step 3: Storage Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area.[2] This storage area should be away from sources of ignition, heat, and direct sunlight.[2]

Step 4: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or an approved and licensed hazardous waste disposal contractor.[8] Current practices for the disposal of waste pyridine and its derivatives often include rotary kiln incineration at high temperatures (820°-1,600°C).[10]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making and procedural flow for the safe disposal of 6-Methoxythiazolo[5,4-b]pyridin-2-amine.

start Start: Handling of 6-Methoxythiazolo[5,4-b]pyridin-2-amine ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe spill Is there a spill? waste_collection Collect waste in a labeled, compatible hazardous waste container spill->waste_collection No spill_protocol Follow Spill Management Protocol: - Evacuate and ventilate - Contain with inert absorbent - Collect and decontaminate spill->spill_protocol Yes fume_hood Work in a chemical fume hood ppe->fume_hood fume_hood->spill storage Store sealed container in a cool, dry, well-ventilated area waste_collection->storage disposal Arrange for disposal through EHS or a licensed contractor storage->disposal end End: Waste is safely managed disposal->end spill_protocol->waste_collection

Caption: Disposal workflow for 6-Methoxythiazolo[5,4-b]pyridin-2-amine.

start Generated Waste: 6-Methoxythiazolo[5,4-b]pyridin-2-amine and contaminated materials characterize Characterize as Hazardous Waste (Assumed Toxic, Flammable) start->characterize container Select a compatible, sealable container characterize->container label Label container with: - 'Hazardous Waste' - Full chemical name - Hazard warnings container->label segregate Segregate from incompatible materials (e.g., strong oxidizers, acids) label->segregate store Store in a designated, secondary containment area segregate->store contact_ehs Contact institution's EHS for pickup and disposal store->contact_ehs end Waste disposed of in compliance with regulations contact_ehs->end

Caption: Decision and procedural flow for hazardous waste management.

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